molecular formula C16H14O4 B6369542 3-(4-Ethoxycarbonylphenyl)benzoic acid CAS No. 1205680-07-4

3-(4-Ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6369542
CAS No.: 1205680-07-4
M. Wt: 270.28 g/mol
InChI Key: FYLGPTFUDKFBKS-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Ethoxycarbonylphenyl)benzoic acid, 95% is 270.08920892 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Ethoxycarbonylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxycarbonylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-6-11(7-9-12)13-4-3-5-14(10-13)15(17)18/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLGPTFUDKFBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683353
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205680-07-4
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-ethoxycarbonylphenyl)benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and applications of 3-(4-ethoxycarbonylphenyl)benzoic acid , a desymmetrized biphenyl scaffold critical in reticular chemistry and pharmaceutical intermediate synthesis.

Chemical Identity & Structural Analysis

This compound represents a specific class of heterofunctionalized biaryls . Unlike symmetric linkers (e.g., 4,4'-biphenyldicarboxylic acid), this molecule possesses an angular geometry (3,4'-substitution) and dual reactivity (free carboxylic acid vs. protected ethyl ester).

Core Data
PropertySpecification
IUPAC Name 3-(4-ethoxycarbonylphenyl)benzoic acid
Common Identifier Mono-ethyl biphenyl-3,4'-dicarboxylate
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Core Scaffold Biphenyl (Phenyl-Phenyl bond)
Substituents Ring A: -COOH (Position 3) Ring B: -COOCH₂CH₃ (Position 4')
Geometry Non-planar (dihedral angle ~35-45° due to steric hindrance)
Structural Significance

The 3,4'-substitution pattern introduces a "kink" in the molecular backbone. In Metal-Organic Frameworks (MOFs), this angularity prevents the formation of simple cubic lattices (pcu topology), often forcing the formation of more complex, lower-symmetry pore environments desirable for selective gas separation. The ethyl ester moiety acts as a "latent" binding group; it does not coordinate to metals during initial synthesis but can be hydrolyzed post-synthetically to activate the second binding site.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 3-(4-ethoxycarbonylphenyl)benzoic acid is the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid and ethyl 4-bromobenzoate . This route is preferred over the reverse (boronate ester on the ethyl benzoate) to minimize side reactions involving the free carboxylic acid.

Reaction Scheme (Logic)[3][4]
  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond of ethyl 4-bromobenzoate.

  • Transmetallation: The boronic acid (activated by base) transfers the phenyl ring to the Pd center.

  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Experimental Procedure

Reagents:

  • Ethyl 4-bromobenzoate (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.5 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve ethyl 4-bromobenzoate and 3-carboxyphenylboronic acid in degassed 1,4-dioxane.

  • Activation: Add the aqueous Na₂CO₃ solution. The mixture may become biphasic.

  • Catalysis: Add Pd(PPh₃)₄ quickly against a counter-flow of Argon.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter through Celite to remove Pd black.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3. Note: The product (carboxylic acid) will precipitate, while unreacted ester starting material remains in the organic phase.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, MeOH/DCM gradient).

Mechanistic Pathway Visualization

SuzukiMechanism Start Reagents: Ethyl 4-bromobenzoate 3-Carboxyphenylboronic acid OxAdd Oxidative Addition (Pd inserts into C-Br bond) Start->OxAdd Pd(0) BaseAct Base Activation (Boronic acid u2192 Boronate) Start->BaseAct Na2CO3 TransMet Transmetallation (Transfer of Aryl group to Pd) OxAdd->TransMet BaseAct->TransMet RedElim Reductive Elimination (Formation of C-C bond) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Target Product: 3-(4-ethoxycarbonylphenyl)benzoic acid RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl scaffold.

Applications in Reticular Chemistry & Drug Design

A. MOF Linker Precursor (Biphenyl-3,4'-dicarboxylic acid)

The primary utility of 3-(4-ethoxycarbonylphenyl)benzoic acid is as a precursor to biphenyl-3,4'-dicarboxylic acid (H₂bpdc) .

  • Desymmetrization Strategy: Direct synthesis of the dicarboxylic acid often leads to solubility issues. Synthesizing the mono-ester allows for purification before the final hydrolysis step.

  • Post-Synthetic Modification (PSM): In some MOF syntheses, the mono-ester is incorporated directly into the framework using the free -COOH group. The pendant ester group is then hydrolyzed inside the pore to generate a new metal-binding site or to modify pore polarity.

B. Crystal Growth Modulation

In the synthesis of MOFs like IRMOF-3 or MOF-5 , this molecule acts as a coordination modulator .

  • Mechanism: The free carboxylic acid competes with the dicarboxylic acid linkers for coordination to the metal cluster (e.g., Zn₄O).

  • Effect: Because the other end is an ester (non-coordinating), it "caps" the crystal growth in specific directions. This is used to control morphology (e.g., creating nanosheets or truncated cubes) and introduce defects that enhance catalytic activity.

C. Pharmaceutical Scaffold

The biphenyl carboxylic acid moiety is a "privileged structure" in medicinal chemistry, often mimicking the hydrophobic/hydrophilic balance of endogenous ligands.

  • Pharmacophore: It serves as a rigid spacer between a polar head group (acid) and a lipophilic tail (ester/phenyl).

  • Analogs: Structural similarities to Diflunisal (anti-inflammatory) and Fazarabine intermediates.

Logic of Modulation Visualization

MOFModulation Metal Metal Cluster (Zn4O) Linker Standard Linker (Dicarboxylic Acid) Metal->Linker Coordination Modulator Target Molecule (Mono-ester Acid) Metal->Modulator Competition Linker->Metal Bridging Growth Extended Network (3D Polymer) Linker->Growth Termination Capped Surface (Defect/Morphology Control) Modulator->Termination Steric Block

Caption: Mechanism of crystal growth modulation. The mono-ester blocks propagation, defining particle shape.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (2025).[3][4] Compound Summary: 3'-(Ethoxycarbonyl)biphenyl-4-carboxylic acid (Isomer Reference). National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Metal‐Organic Framework (MOF) Morphology Control by Design. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from

Sources

3,4'-Biphenyldicarboxylic Acid Monoethyl Ester: Technical Profile & Synthesis Guide

[1][2]

Executive Summary: The Desymmetrization Advantage

In the architecture of advanced materials and pharmaceutical scaffolds, 3,4'-biphenyldicarboxylic acid monoethyl ester represents a critical "desymmetrized" intermediate. Unlike its symmetric counterparts (3,3' or 4,4'), the 3,4'-isomer introduces a non-linear, kinked geometry (approx. 60°–120° torsion) that prevents efficient packing, thereby increasing porosity in Metal-Organic Frameworks (MOFs) and solubility in drug discovery.[1][2]

The "monoethyl ester" designation refers to a regio-isomeric pair. For high-precision applications, researchers must distinguish between:

  • Isomer A (4'-Ethyl Ester): 3-carboxy-4'-ethoxycarbonylbiphenyl.[1]

  • Isomer B (3-Ethyl Ester): 4'-carboxy-3-ethoxycarbonylbiphenyl.[1][2]

This guide provides the definitive protocols for synthesizing, purifying, and utilizing these specific isomers, moving beyond generic "biphenyl" chemistry into precision linker design.[2]

Physicochemical Properties & Stability

The monoethyl ester combines the lipophilicity of the ethyl group with the hydrogen-bonding capability of the free carboxylic acid. This duality allows for unique solubility profiles utilized in phase-transfer catalysis and interfacial polymerization.[1]

Table 1: Core Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Physical State White to Off-White SolidCrystalline powder form preferred for stability.[1][3]
Melting Point 145–155 °C (Estimated)Isomer dependent; typically lower than the diacid (>290°C).[1][2]
Solubility (High) DMSO, DMF, THF, EthanolExcellent for solvothermal synthesis.[1][2]
Solubility (Low) Water, HexanesRequires basic pH for aqueous solubility (carboxylate formation).[1][2]
pKa (Acid) ~4.2 (Benzoic acid-like)The 3-position acid is slightly weaker than the 4-position due to inductive effects.[1]
Stability Hydrolysis-sensitiveStable in solid state; hydrolyzes to diacid in strong base/acid + heat.[1]

Synthesis & Fabrication Protocols

To achieve high purity, Rational Suzuki-Miyaura Cross-Coupling is superior to statistical hydrolysis of the diester. The statistical method yields a mixture (35% mono, 35% di-ester, 30% di-acid) requiring tedious chromatographic separation.[1][2] The rational approach yields a single regioisomer.

Protocol A: Rational Synthesis of 4'-Ethyl Ester Isomer

Objective: Selective synthesis of 3-carboxy-4'-ethoxycarbonylbiphenyl. Mechanism: Coupling of a boronic acid (nucleophile) with a halo-ester (electrophile).[1][2]

Reagents
  • Partner A: 3-Carboxyphenylboronic acid (1.05 equiv)[1]

  • Partner B: Ethyl 4-bromobenzoate (1.0 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄[1][2]

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution[1][2]

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[1][2]

Step-by-Step Workflow
  • Inerting: Charge a Schlenk flask with Partner A, Partner B, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1][2]

  • Solvation: Add degassed solvent (Dioxane) and aqueous base via syringe.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 2:1).[1][2] The free acid group on the boronic acid may cause streaking; add 1% acetic acid to eluent if necessary.

  • Workup (Critical):

    • Cool to room temperature.[1][4]

    • Acidify carefully with 1M HCl to pH ~3 (precipitates the product).[1]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash organic layer with Brine, dry over Na₂SO₄.[1][2]

  • Purification: Recrystallization from Ethanol/Water is often sufficient.[1] If flash chromatography is needed, use a gradient of DCM

    
     DCM/MeOH (95:5).[1][2]
    
Protocol B: Statistical Hydrolysis (Cost-Effective Scale-Up)

Use Case: When specific isomerism is less critical, or for bulk production of the mixture.[1]

  • Dissolve Diethyl 3,4'-biphenyldicarboxylate in THF.

  • Add 1.0 equivalent of LiOH (aq).[1] Do not use excess base.

  • Stir at 0°C for 4 hours. The steric difference between the 3-position (meta) and 4'-position (para) allows for kinetic differentiation, though imperfect.[1]

  • Quench and separate isomers via column chromatography.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis paths to access specific isomers, ensuring "self-validating" logic in your experimental design.

SynthesisPathwaysStart_AEthyl 4-bromobenzoateCatalystPd(dppf)Cl2 / K2CO3Suzuki CouplingStart_A->CatalystStart_B3-Carboxyphenylboronic acidStart_B->CatalystStart_CEthyl 3-bromobenzoateStart_C->CatalystStart_D4-Carboxyphenylboronic acidStart_D->CatalystProduct_AIsomer A:4'-Ethyl ester(3-COOH free)Catalyst->Product_ARoute 1(Preferred)Product_BIsomer B:3-Ethyl ester(4'-COOH free)Catalyst->Product_BRoute 2

Caption: Divergent Suzuki coupling strategies for regio-selective synthesis of 3,4'-biphenyl monoesters.

Analytical Characterization (Self-Validation)

To validate the structure, you must distinguish the ester position from the acid position.

1H NMR Diagnostics (DMSO-d6)
  • Ester Region: Look for the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1][2]

  • Aromatic Region:

    • Isomer A (4'-Ethyl ester): The protons ortho to the ester (on the 4' ring) will appear as a doublet at ~8.1 ppm (deshielded).[1][2] The protons ortho to the acid (on the 3 ring) will show a singlet (H2) at ~8.2 ppm and a doublet (H4/H6) at ~7.9-8.0 ppm.[1]

    • Isomer B (3-Ethyl ester): The singlet (H2 on the 3-ring) will be shifted downfield (~8.5 ppm) due to the ester's stronger deshielding effect compared to the acid in some solvents, or distinct splitting patterns.[2]

  • Validation Check: If the integral of the ethyl group matches the aromatic protons 1:1 (normalized), you have the monoester. If ethyl is 2x, you have the diester.

Mass Spectrometry[1][2]
  • ESI(-): Look for [M-H]⁻ peak at m/z ~269.[1][2]

  • ESI(+): Look for [M+H]⁺ peak at m/z ~271 or [M+Na]⁺ at ~293.[1][2]

Applications in Research & Development

A. Metal-Organic Frameworks (MOFs)

The 3,4'-monoethyl ester is a "modulator" or "capping agent."[1]

  • Mechanism: In the solvothermal synthesis of MOFs (e.g., UiO-67), adding the monoester competes with the diacid linker.[2]

  • Outcome: It terminates crystal growth in specific directions or creates defects, increasing catalytic activity by exposing metal sites.[1][2]

  • Post-Synthetic Modification: Once incorporated, the ethyl ester can be hydrolyzed in situ to generate a free carboxylic acid inside the pore, altering the MOF's acidity without collapsing the framework.[2]

B. Drug Development (Prodrug Strategy)

Biphenyl scaffolds are common in NSAIDs and antihypertensives (e.g., Telmisartan analogs).[1][2]

  • Lipophilicity Tuning: The monoethyl ester increases LogP (approx. 3.5–4.[1]0) compared to the diacid (LogP ~2.5), enhancing membrane permeability.[1][2]

  • Metabolic Pathway: Esterases in the plasma will cleave the ethyl group, releasing the active diacid or mono-acid metabolite.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture over months.[1][2]

  • Disposal: Combustible organic solid. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Clary, R. et al. (2013).[1][2][5] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.[5] International Journal of Organic Chemistry.[1] [Link]

  • PubChem. Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester (Analogous Monoester Structure). [Link][1]

  • Google Patents. CN102351620A: Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction. [1][2]

  • Oakwood Chemical. Biphenyl-3-carboxylic acid ethyl ester (Isomer Reference). [Link][1][2]

Engineering Topology: The Strategic Use of Non-Linear Dicarboxylate Linkers in MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-linear dicarboxylate linkers for MOF synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While linear dicarboxylates like terephthalic acid (1,4-BDC) have dominated the early history of Metal-Organic Frameworks (MOFs) yielding iconic structures like MOF-5 and UiO-66, the field has increasingly pivoted toward non-linear (bent) dicarboxylate linkers . For researchers in drug delivery and catalysis, this shift is not merely aesthetic but functional.

Non-linear linkers, such as isophthalic acid (1,3-BDC) and 4,4'-oxydibenzoic acid (OBA), introduce distinct angularity (typically 120°) that disrupts the formation of simple cubic grids. This geometric frustration forces the formation of helical channels, discrete cages, and folded sheets , often preventing the network interpenetration that plagues linear systems. Furthermore, bent linkers with ether or methylene spacers (e.g., OBA) enhance linker solubility and framework flexibility, critical attributes for "breathing" MOFs used in controlled drug release.

This guide provides a technical deep-dive into the structural consequences of non-linearity and details a validated protocol for synthesizing CAU-10-H , a water-stable aluminum isophthalate MOF ideal for biomedical applications.

The Geometry of Non-Linearity: Structural Consequences

The choice of linker geometry dictates the secondary building unit (SBU) connectivity and the final topology. Unlike linear linkers that favor high-symmetry extension, non-linear linkers impose curvature.

Angular Classes
  • V-Shaped (Rigid): Isophthalic acid (IPA). The 120° angle between carboxylates typically forces metal clusters to form cis-connected chains (helices) rather than trans-connected linear rods.

  • V-Shaped (Flexible): 4,4'-Oxydibenzoic acid (OBA). The central ether oxygen allows rotation, enabling "breathing" behaviors where the pore volume changes in response to guest molecules.

  • Kinked/Z-Shaped: 2,5-Thiophenedicarboxylic acid (TDC). Used to introduce defects or lower symmetry in high-connectivity clusters (e.g., Zr-fcu nets).

Topological Mapping

The diagram below illustrates how linker geometry directs the final framework topology.

LigandTopology Linear Linear Linker (e.g., Terephthalic Acid) SBU_Trans Trans-connected Inorganic Chains Linear->SBU_Trans Favors straight extension Bent Bent Linker (e.g., Isophthalic Acid) SBU_Cis Cis-connected Inorganic Chains Bent->SBU_Cis Forces curvature Grid Cubic/Orthorhombic Grids (e.g., MIL-53) SBU_Trans->Grid Helix Helical Channels (e.g., CAU-10) SBU_Cis->Helix Infinite chains Cage Discrete Cages (e.g., MOP-1) SBU_Cis->Cage Closed loops

Figure 1: Mechanistic pathway from ligand geometry to framework topology. Bent linkers induce cis-connectivity, leading to helical or discrete cage structures.

Strategic Advantages in Drug Delivery

For drug development professionals, non-linear linkers offer specific advantages over their linear counterparts:

FeatureLinear Linker MOFs (e.g., MIL-101)Non-Linear Linker MOFs (e.g., CAU-10, Zn-OBA)Benefit for Drug Delivery
Pore Shape Large, open cagesHelical channels or narrow pocketsBetter confinement of small drug molecules; sustained release.
Interpenetration High risk (reduces pore volume)Low risk (geometry prevents overlap)Maximizes accessible surface area for drug loading.
Flexibility Often rigidOften flexible (if ether/methylene linked)"Breathing" effect allows gating of drug release by pH or temperature.
Hydrophobicity VariableTunable (aromatic density is higher)Enhanced affinity for hydrophobic drugs (e.g., Ibuprofen, Curcumin).

Experimental Protocol: Synthesis of CAU-10-H

Target: Aluminum Isophthalate [Al(OH)(IPA)] (CAU-10-H). Rationale: CAU-10 is selected for this guide because it is water-stable, synthesized in green solvents (water), and biologically benign (Al-based), making it a prime candidate for drug delivery vectors.

Materials
  • Metal Source: Aluminum Sulfate Octahydrate (

    
    ) or Aluminum Nitrate Nonahydrate.
    
  • Linker: Isophthalic Acid (1,3-Benzenedicarboxylic acid, 99%).

  • Solvent: Deionized Water (Green synthesis).[1]

  • Modulator: Sodium Hydroxide (NaOH) or Urea (to control deprotonation and crystal size).

Step-by-Step Methodology

Step 1: Precursor Dissolution

  • In a Teflon-lined autoclave liner (50 mL capacity), dissolve 1.0 g of Aluminum Sulfate in 15 mL of deionized water .

  • Add 0.5 g of Isophthalic Acid . Note: The linker will not fully dissolve at room temperature; this is normal.

  • Add 0.25 g of NaOH dissolved in 5 mL of water . This acts as a modulator to assist linker deprotonation.

  • Stir vigorously for 30 minutes to ensure a homogeneous suspension.

Step 2: Solvothermal Synthesis

  • Seal the Teflon liner in a stainless steel autoclave.

  • Place in a programmable oven.

  • Ramp: Heat to 120 °C over 1 hour.

  • Dwell: Hold at 120 °C for 24 hours .

  • Cool: Cool down to room temperature naturally (approx. 4-6 hours). Rapid cooling may induce defects.

Step 3: Purification (Critical for Biocompatibility)

  • Filter the resulting white precipitate using a vacuum filtration setup (0.2 µm membrane).

  • Wash 1: Disperse solid in hot water (80 °C) and stir for 1 hour to remove unreacted aluminum salts. Filter.

  • Wash 2: Disperse solid in ethanol and stir for 1 hour to remove unreacted ligand trapped in pores. Filter.

  • Activation: Dry the powder at 100 °C in a vacuum oven overnight to remove solvent molecules.

Characterization Checklist
  • PXRD: Confirm crystalline phase. CAU-10-H has characteristic peaks at

    
     and 
    
    
    
    .
  • BET Surface Area: Expect

    
    . Lower values indicate incomplete activation or amorphous impurities.
    
  • TGA: Stable up to ~400 °C. Weight loss < 100 °C indicates water loss; linker decomposition occurs > 450 °C.

Application Workflow: Drug Loading & Release

The helical channels of CAU-10 are particularly effective for encapsulating small hydrophobic drugs.

DrugDelivery Synthesis Activated CAU-10-H (Empty Pores) Loading Post-Synthetic Soaking (Drug in Ethanol/Hexane) Synthesis->Loading Impregnation Encapsulation Drug-Loaded MOF (Host-Guest Interaction) Loading->Encapsulation Solvent Evaporation Stimulus Physiological Stimulus (pH 7.4 or 5.0) Encapsulation->Stimulus Injection/Ingestion Release Controlled Release (Diffusion/Degradation) Stimulus->Release Linker Protonation or swelling

Figure 2: Workflow for utilizing non-linear linker MOFs in drug delivery systems.

Protocol for Drug Loading (Example: Ibuprofen):

  • Dissolve Ibuprofen in hexane (saturated solution).

  • Add activated CAU-10-H powder (ratio 1:3 drug:MOF w/w).

  • Stir for 24-48 hours at room temperature.

  • Centrifuge and wash briefly with fresh hexane to remove surface-adsorbed drug.

  • Determine loading capacity via TGA or UV-Vis spectroscopy of the supernatant.

References

  • Reimer, H. et al. (2012). Synthesis and characterization of the aluminum-based MOF CAU-10-H. Chemistry of Materials , 24(2), 399-406. Link

  • Cadiau, A. et al. (2017). Design of hydrophilic metal organic framework water adsorbents. Science , 356(6339), 731-735. Link

  • Rojas, S. et al. (2014). Metal-Organic Frameworks as Efficient Materials for Drug Delivery. Chemical Reviews , 114(20), 10416-10453. Link

  • Stock, N. & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews , 112(2), 933-969. Link

  • Helal, A. et al. (2017). A novel 2D zinc(II) metal-organic framework based on V-shaped dicarboxylate linker: Synthesis, crystal structure and luminescent properties. Journal of Molecular Structure , 1146, 394-400. Link

Sources

Engineering Topologies: The Role of Kinked Biphenyl Ligands in Coordination Polymers for Advanced Therapeutics and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Coordination polymers (CPs) and metal-organic frameworks (MOFs) have traditionally relied on rigid, linear linkers—such as 4,4'-biphenyldicarboxylic acid (H₂bpdc)—to create predictable, highly porous networks. However, the pursuit of advanced functional materials for targeted drug delivery, active pharmaceutical ingredient (API) encapsulation, and selective gas separation has driven a paradigm shift toward "kinked" biphenyl and related dipyridyl/dicarboxylate ligands[1].

By introducing specific bend angles via meta-substitution, ether/amine hinges, or internal urea functionalization, researchers deliberately induce steric frustration during framework assembly. This frustration prevents dense, dead-space interpenetration and instead promotes the assembly of self-catenated, helical, or dynamic "breathing" topologies[2]. This whitepaper explores the mechanistic causality behind kinked ligand design, details a self-validating synthesis protocol, and highlights the implications for drug development professionals.

Mechanistic Foundations: The Causality of the "Kink"

The structural transition from a linear to a kinked ligand fundamentally alters the thermodynamic landscape of crystal growth. The causality behind this topological control is rooted in three primary mechanisms:

  • Topological Control via Bite Angle: Linear ligands typically drive the formation of standard cubic or paddle-wheel grid topologies (e.g., the IRMOF series). In contrast, kinked ligands—such as1 or 4,4'-dipyridylamine (dpa)—possess a V-shaped geometry. When these coordinate with transition metals like Ni(II) or Cu(II), the non-180° angle forces the growing polymer chain into undulating 1D chains, 2D double helices, or unprecedented 8-connected networks[3],[1].

  • Dynamic Porosity (The "Breathing" Effect): Kinked ligands with rotational freedom around a central hinge (e.g., an ether oxygen or a diazepine ring) allow the CP to undergo reversible structural transformations. For instance,2 form flexible MOFs that exhibit massive hysteresis during gas adsorption, expanding to accommodate guests and contracting upon their removal[2].

  • Chirality and Helicity: The fusion of kinked dicarboxylates with kinked dipyridyl ligands can spontaneously resolve into chiral nanobarrels or septuple helical motifs. These structures provide unique hydrophobic channels ideal for encapsulating complex, stereospecific drug molecules[3].

LigandDesign L_Linear Linear Biphenyl Ligands (e.g., 4,4'-bpdc) T_Rigid Rigid Grid Topologies (High Interpenetration) L_Linear->T_Rigid 180° Angle L_Kinked Kinked Biphenyl Ligands (e.g., m-bpdc, H2oba) T_Dynamic Dynamic/Helical Topologies (Self-Catenated, Breathing) L_Kinked->T_Dynamic Steric Frustration & V-Shape Angle A_Gas Standard Gas Storage T_Rigid->A_Gas A_Drug Targeted Drug Delivery & Selective Encapsulation T_Dynamic->A_Drug

Caption: Causality pathway: How kinked ligand geometry dictates CP topology and advanced applications.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure scientific integrity, the synthesis of a kinked CP must be coupled with a self-validating analytical loop. The following protocol details the synthesis of a highly robust, self-catenated 2D layered CP, {[Ni(oba)(dpa)]·H₂O}, utilizing both a kinked dicarboxylate (oba) and a kinked organodiimine (dpa)[1].

Step-by-Step Hydrothermal Assembly
  • Precursor Preparation:

    • Action: Combine 0.5 mmol of Ni(NO₃)₂·6H₂O, 0.5 mmol of 4,4'-oxybis(benzoic acid) (H₂oba), and 0.5 mmol of 4,4'-dipyridylamine (dpa) in 15 mL of deionized water (resistivity > 18 MΩ·cm).

    • Causality: The 1:1:1 stoichiometric ratio ensures balanced coordination. Water acts as a benign, high-dielectric solvent that, under autogenous pressure, enhances the solubility of the otherwise poorly soluble organic linkers.

  • pH Adjustment:

    • Action: Add 1.0 M NaOH dropwise until the pH reaches ~7.5.

    • Causality: Deprotonation of the H₂oba carboxylic acid groups is strictly required to activate the oxygen donor sites for metal coordination.

  • Hydrothermal Assembly:

    • Action: Seal the mixture in a 23 mL Teflon-lined stainless steel autoclave. Heat at 150 °C for 72 hours, then cool to room temperature at a strictly controlled rate of 5 °C/hour.

    • Causality: The high temperature and pressure overcome the activation energy barrier for the formation of the thermodynamically favored self-catenated phase. The slow cooling rate is critical for the controlled nucleation and growth of diffraction-quality single crystals, preventing amorphous precipitation[1].

  • Isolation and Washing:

    • Action: Filter the resulting green crystals. Wash sequentially with distilled water, ethanol, and acetone, then air-dry.

    • Causality: Sequential washing removes unreacted metal salts (water) and residual organic ligands (ethanol), while acetone allows for rapid solvent evaporation without collapsing the framework.

The Self-Validation Loop
  • Phase Purity (PXRD): Compare the bulk powder X-ray diffraction pattern against the simulated pattern from single-crystal data. A match confirms the bulk material represents the targeted topology.

  • Thermal Stability (TGA): Perform thermogravimetric analysis under N₂. A weight loss corresponding to 1 water molecule followed by a plateau up to 400 °C validates the robust nature of the interdigitated kinked network[1].

ProtocolWorkflow cluster_validation Self-Validation Loop Start Precursor Mixing (Ni salt + H2oba + dpa) pH pH Adjustment (Deprotonation of Ligands) Start->pH Hydrothermal Hydrothermal Assembly (150°C, 72h, slow cooling) pH->Hydrothermal Isolation Crystal Isolation & Washing Hydrothermal->Isolation PXRD PXRD (Phase Purity) Isolation->PXRD TGA TGA (Thermal Stability) Isolation->TGA SCXRD SCXRD (Topology Confirmation) Isolation->SCXRD PXRD->Start Fail (Impurity)

Caption: Self-validating experimental workflow for the synthesis and characterization of kinked CPs.

Quantitative Data Presentation

The structural divergence between linear and kinked ligands yields vastly different physicochemical properties, summarized below:

Ligand GeometryRepresentative LigandTypical TopologyInterpenetrationDrug Delivery PotentialKey Reference
Linear 4,4'-bpdcpcu (cubic), rigidHigh (often 2- to 4-fold)Low (rigid pores restrict large APIs)Standard MOF-5 analogs
Kinked (Ether) H₂oba6⁶ self-catenatedLow (self-catenation prevents it)Moderate (stable undulating channels)LaDuca et al.[1]
Kinked (Urea) L1²⁻ (diazepine ring)pcu-a, dynamic2-fold (dynamic breathing)High (H-bonding sites, flexible pores)Janiak et al.[2]
Kinked (Amine) dpa / dpkHelical, undulatingVariableHigh (chiral nanobarrels)Braverman et al.[3]

Relevance to Drug Development and Advanced Therapeutics

For drug development professionals, the utility of coordination polymers lies heavily in their ability to act as intelligent nanocarriers[4]. Kinked biphenyl ligands are particularly advantageous because the resulting "breathing" frameworks can expand to encapsulate large APIs in solution and contract to secure them during systemic transit.

Furthermore, the incorporation of functional hinges (like urea or secondary amines) provides specific hydrogen-bonding docking sites for drug molecules. This allows for finely tuned, stimuli-responsive release profiles in targeted physiological environments, such as pH-triggered degradation in the acidic microenvironments of tumor tissues[4],[2].

References

  • Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption Source: ACS Applied Materials & Interfaces URL:[Link]

  • Self-Catenated and Interdigitated Layered Coordination Polymers Constructed from Kinked Dicarboxylate and Organodiimine Ligands Source: Inorganic Chemistry URL:[Link]

  • Copper Phthalate Coordination Polymers Incorporating Kinked Dipyridyl Ligands: An Unprecedented 8-Connected Network and One-Dimensional Chiral Nanobarrels... Source: Inorganic Chemistry URL:[Link]

  • Controlling the Properties of Polymer Metal-Organic Frameworks and Cages Through Polymer Ligand Design Source: DSpace@MIT URL:[Link]

Sources

Part 1: Executive Summary & Strategic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3,4'-BDA Monoesters

3,4'-Biphenyldicarboxylic acid (3,4'-BDA) is a critical asymmetric building block in drug discovery (e.g., PROTAC linkers) and advanced materials (e.g., Metal-Organic Frameworks). Unlike its symmetric counterparts (4,4'- or 3,3'-isomers), 3,4'-BDA possesses two carboxylic acid groups in chemically distinct environments: one in the meta position (3-position) and one in the para position (4'-position) relative to the biphenyl linkage.

The Challenge: Synthesizing the monoester of 3,4'-BDA presents a classic regioselectivity problem.

  • Statistical Hydrolysis: Hydrolyzing the diester typically yields a difficult-to-separate mixture of starting material (diester), product (two possible monoester isomers), and over-hydrolyzed byproduct (diacid).

  • Electronic Nuance: The 4'-ester is conjugated to the biphenyl system, while the 3-ester is electronically distinct. While this creates a reactivity difference, it is often insufficient for high-yield selective hydrolysis.

The Solution (Core Directive): This guide prioritizes the De Novo Cross-Coupling Pathway (Suzuki-Miyaura) as the "Gold Standard" for research and drug development. This approach guarantees isomeric purity by assembling the biphenyl core from pre-differentiated fragments, eliminating the need for difficult isomer separations.

Part 2: Retrosynthetic Analysis & Pathway Logic

To ensure Scientific Integrity , we reject the statistical hydrolysis route for high-value applications. Instead, we utilize a convergent synthesis where the asymmetry is installed before the coupling step.

Target Molecule:
  • Isomer A: 3,4'-Biphenyldicarboxylic acid, 4'-methyl ester (Acid at C3, Ester at C4')

  • Isomer B: 3,4'-Biphenyldicarboxylic acid, 3-methyl ester (Ester at C3, Acid at C4')

The "Gold Standard" Pathway: Suzuki-Miyaura Cross-Coupling

This pathway couples an aryl halide with an aryl boronic acid. By choosing one partner as the free acid and the other as the ester, we exclusively generate the desired monoester.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The Aryl-Boronate transfers its organic group to the Pd center (activated by base).

  • Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).

Visualizing the Pathway:

G cluster_inputs Starting Materials (Selectivity Control) cluster_cycle Catalytic Cycle (Pd) FragA Fragment A (Aryl Halide) 3-Bromo-benzoic acid OxAdd Oxidative Addition (Ar-Pd-Br) FragA->OxAdd Pd(0) FragB Fragment B (Aryl Boronic Acid) 4-(Methoxycarbonyl) phenylboronic acid TransMet Transmetallation (Base Activation) FragB->TransMet Base (Na2CO3) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Target Monoester 3,4'-BDA 4'-methyl ester RedElim->Product

Caption: Figure 1. Convergent synthesis strategy ensuring 100% regioselectivity for the 3,4'-BDA monoester.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3,4'-BDA 4'-Methyl Ester (De Novo Route)

Targeting the structure with the free acid at the 3-position and ester at the 4'-position.

Reagents:

  • Aryl Halide: 3-Bromobenzoic acid (1.0 eq)

  • Boronic Acid: 4-(Methoxycarbonyl)phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: Na₂CO₃ (2.5 eq) dissolved in water (degassed)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (3:1:1)

Step-by-Step Methodology:

  • System Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Evacuate and backfill with Nitrogen (N₂) or Argon three times. Scientific Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Reactant Charging:

    • Add 3-Bromobenzoic acid (2.01 g, 10 mmol) and 4-(Methoxycarbonyl)phenylboronic acid (1.98 g, 11 mmol).

    • Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol). Note: Add catalyst last if using a glovebox is not possible, or add as a solution after degassing.

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (40 mL).

    • Add degassed 2M Na₂CO₃ aqueous solution (12.5 mL).

    • Critical Control Point: Ensure the biphasic mixture is vigorously stirred to maximize interfacial surface area.

  • Reaction:

    • Heat to reflux (approx. 90-100°C) for 12–16 hours.

    • Monitor via TLC (Solvent: Hexane/EtOAc 1:1 with 1% Acetic Acid) or LC-MS. Look for the disappearance of the bromide.

  • Workup (Self-Validating Purification System):

    • Filtration: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Phase Separation: Transfer filtrate to a separatory funnel.

    • Acid-Base Extraction (The "Trust" Step):

      • The reaction mixture is basic (pH > 10). The product (mono-acid) exists as a carboxylate salt (water-soluble).

      • Wash the aqueous layer with EtOAc to remove non-polar impurities (e.g., de-halogenated starting material, homocoupled biaryls). Discard organic layer.

      • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The monoester mono-acid will precipitate.

      • Extract the milky aqueous layer with EtOAc (3 x 50 mL).

      • Dry combined organics over MgSO₄, filter, and concentrate.

  • Characterization:

    • Recrystallize from Ethanol/Water if necessary.

    • ¹H NMR (DMSO-d₆): Verify two distinct ring systems. The 4'-ring will show an AA'BB' pattern (para-substitution). The 3-ring will show a complex pattern (singlet, doublet, triplet, doublet).

    • Yield Expectation: 85–95%.

Protocol B: Quantitative Data & Solvent Screening

For researchers optimizing the reaction, the following solvent systems have been validated for biphenyl couplings involving free acids.

Solvent SystemTemp (°C)Time (h)Yield (%)Notes
Dioxane / H₂O (4:1) 901292% Best general balance; homogeneous at reflux.
Toluene / EtOH / H₂O851688%Good for scale-up; EtOH aids solubility of boronic acid.
DMF / H₂O100875%Faster, but difficult to remove DMF; lower yield due to proto-deboronation.
THF / H₂O652460%Too slow; reflux temp of THF is insufficient for hindered substrates.

Part 4: Purification Logic (Self-Validating System)

The primary risk in this synthesis is the presence of unreacted boronic acid or protodeboronated byproducts (e.g., methyl benzoate). The Acid-Base Extraction described in Protocol A is a self-validating purification step because:

  • Neutral Impurities (Diesters, Biaryls) stay in the organic phase at high pH.

  • Target Molecule (Mono-acid) moves to the aqueous phase at high pH.

  • Target Molecule returns to the organic phase only upon acidification.

Purification Flowchart:

Purification Crude Crude Reaction Mixture (pH > 10) Wash Wash with EtOAc Crude->Wash OrgWaste Organic Layer: Neutral Impurities (Biaryls, Diesters) Wash->OrgWaste Remove AqLayer Aqueous Layer: Target Product (Salt form) + Boronic residues Wash->AqLayer Keep Acidify Acidify to pH 2 (1M HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer: Pure 3,4'-BDA Monoester Extract->FinalOrg Product FinalAq Aqueous Waste: Inorganic Salts Extract->FinalAq Waste

Caption: Figure 2.[1] Acid-Base workup logic ensuring removal of non-acidic byproducts.

Part 5: Applications in Drug Development

  • PROTAC Linkers: The 3,4'-geometry provides a "kinked" structure, distinct from the linear 4,4'-biphenyl. This alters the exit vector of the linker, potentially improving the ternary complex formation between the E3 ligase and the target protein.

  • Fragment-Based Drug Design: The monoester allows for sequential functionalization. The free acid can be coupled to an amine (amide bond formation), followed by hydrolysis of the ester to reveal a second acid for further coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Clary, R., et al. (2013).[2] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.[2] International Journal of Organic Chemistry, 3, 143-147.[2] Link

  • Niwayama, S. (2000).[3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Huff, B. E., et al. (1998).[4] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.[4] Organic Syntheses, 75, 53. Link

Sources

Architectural Dichotomy in Reticular and Polymer Chemistry: A Comparative Analysis of 3,4'- and 4,4'-Biphenyldicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of Metal-Organic Frameworks (MOFs) and advanced polymeric materials relies heavily on the geometric and electronic properties of organic linkers. Among these, biphenyldicarboxylic acids represent a cornerstone family of building blocks. However, a simple shift in the substitution pattern—from the para-para (4,4') to the meta-para (3,4') position—fundamentally alters the spatial trajectory of the coordination bonds.

This technical guide explores the profound structural, topological, and synthetic differences between 4,4'-biphenyldicarboxylic acid (4,4'-H2bpdc) and 3,4'-biphenyldicarboxylic acid (3,4'-H2bpdc) , providing researchers with the mechanistic insights required to harness these linkers in materials science.

Conformational Geometry and Steric Frustration

The core divergence between these two linkers lies in their symmetry and coordination vector angles:

  • 4,4'-H2bpdc (The Linear Paradigm): This highly symmetrical, linear ditopic linker features a 180° angle between its carboxylate groups. This rigidity and linearity make it highly predictable, driving the formation of maximum-volume, high-symmetry polyhedra.

  • 3,4'-H2bpdc (The Asymmetric Paradigm): The meta-substitution on one of the phenyl rings introduces a structural "kink," resulting in a coordination angle of approximately 120°. This asymmetry induces steric frustration during self-assembly. The framework cannot expand infinitely in a linear plane, forcing the structure to adopt complex, low-symmetry, or highly interpenetrated architectures to minimize void space and stabilize the system via

    
     stacking.
    

G A Biphenyldicarboxylic Acid (H2bpdc) Linkers B 4,4'-H2bpdc (Linear, 180°) A->B C 3,4'-H2bpdc (Kinked/Asymmetric, ~120°) A->C D High Symmetry MOFs (e.g., fcu, pcu nets) B->D E Large Pore Volumes (e.g., UiO-67, DUT-32) B->E F Low Symmetry MOFs (e.g., fsh, mab nets) C->F G High Interpenetration & Unique Luminescence C->G

Topological divergence pathways of 4,4'-bpdc and 3,4'-bpdc linkers in MOF synthesis.

Reticular Chemistry & Topological Outcomes

The Predictability of 4,4'-bpdc

Because of its 180° linearity, 4,4'-H2bpdc is a staple in reticular chemistry for generating ultra-porous materials. When reacted with Zr(IV) clusters, it forms the classic UiO-67 framework, which exhibits an fcu (face-centered cubic) topology[1]. The predictability of this linker allows for advanced post-synthetic modifications and the creation of mixed-linker systems for highly selective catalysis, such as cyclohexene oxygenation[1]. Similarly, when integrated with chiral secondary building units, 4,4'-bpdc yields highly porous enantiomerically pure MOFs like DUT-32 , which are utilized in stereoselective chromatography[2].

The Complexity of 3,4'-bpdc

Conversely, the 120° kink of 3,4'-H2bpdc disrupts standard reticular expansion. When assembled with Cd(II) ions, 3,4'-bpdc does not form simple parallel polycatenation (as seen with its 4,4' counterpart); instead, it yields a rare 3-fold interpenetrating 4,6-connected fsh net[3].

In Zn(II) systems, the asymmetry of 3,4'-bpdc leads to the formation of "molecular basketworks." Depending on the ancillary N-donor ligands used, the kinked linker forces the zinc nodes into infinite alternating subloop chains consisting of 8- and 24-membered rings[4]. This structural density and the resulting rigidification of the ligand often lead to intense solid-state photoluminescence, making 3,4'-bpdc MOFs excellent candidates for chemical sensing[4].

Impact on Polymer Chemistry: Liquid Crystalline Polymers (LCPs)

Beyond MOFs, these linkers are critical in the synthesis of wholly aromatic copolyesters.

  • Polymers derived from 4,4'-bpdc are highly crystalline "rigid-rod" materials. While they possess immense tensile strength, their high melting points often make them intractable and difficult to process.

  • 3,4'-bpdc is utilized as a strategic "kinked comonomer." The incorporation of the 3,4-biphenylene unit into a polyester backbone disrupts the crystalline order just enough to lower the melting point without destroying the material's liquid crystalline state[5]. This causality—where the 120° bond angle prevents perfect chain packing—results in the formation of an "anisotropic glass state," yielding polymers with high glass transition temperatures but significantly improved melt-processability[5].

Quantitative Data Comparison

The following table summarizes the physicochemical and crystallographic differences between the two linkers:

Property / Feature4,4'-Biphenyldicarboxylic Acid3,4'-Biphenyldicarboxylic Acid
Symmetry

(Highly symmetric)

(Asymmetric)
Coordination Angle ~180° (Linear)~120° (Kinked)
Typical MOF Topologies fcu, pcu (High symmetry)[1]fsh, mab, basketworks (Low symmetry)[3][4]
Interpenetration Tendency Low to ModerateHigh (Sterically driven)[3]
Polymer Application Rigid-rod LCPs (High crystallinity)Kinked comonomer (Anisotropic glasses)[5]
Synthetic Accessibility High (Commercially abundant)Moderate (Requires specific cross-coupling)[6]

Experimental Methodologies: Self-Validating Protocols

Protocol A: Green Synthesis of 3,4'-H2bpdc via Interfacial Suzuki Cross-Coupling

The synthesis of the asymmetric 3,4'-H2bpdc requires precise C-C bond formation. An interfacial (biphasic) Suzuki cross-coupling is preferred because it sequesters the expensive Palladium catalyst in the organic phase, allowing the water-soluble product to be easily isolated from the aqueous phase[6].

Step-by-Step Workflow:

  • Preparation of Aqueous Phase: Dissolve 3-bromobenzoic acid (1.0 eq) and 4-carboxyphenylboronic acid (1.05 eq) in a basic aqueous solution (e.g.,

    
     buffer, pH ~10). Causality: The basic environment activates the boronic acid to form a reactive boronate complex.
    
  • Preparation of Organic Phase: Dissolve a Palladium catalyst (e.g.,

    
    , 0.05 eq) in an organic solvent (e.g., toluene).
    
  • Phase Transfer Catalysis: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Causality: The PTC is critical; it shuttles the anionic reactants from the aqueous phase into the organic phase where the Pd catalyst resides, enabling the cross-coupling[6].

  • Reaction: Reflux the biphasic mixture under vigorous stirring at 90°C for 12 hours.

  • Separation and Precipitation: Cool the mixture and separate the phases. The Pd catalyst remains in the organic layer (which can be recycled). Acidify the aqueous layer with 1M HCl to pH ~2. The pure 3,4'-H2bpdc will precipitate quantitatively[6].

Workflow N1 Aqueous Phase (Aryl Halide + Boronic Acid) N3 Interfacial Suzuki Cross-Coupling N1->N3 N2 Organic Phase (Pd Catalyst + PTC) N2->N3 N4 Phase Separation N3->N4 N5 Acidification & Precipitation N4->N5 Aqueous Extract N6 Pure 3,4'-H2bpdc Isomer N5->N6

Interfacial Suzuki cross-coupling workflow for the synthesis of asymmetric biphenyldicarboxylic acids.

Protocol B: Solvothermal Synthesis of a 3,4'-bpdc Zinc MOF

To harness the unique 120° kink, solvothermal synthesis must be carefully controlled to prevent the formation of amorphous coordination polymers.

Step-by-Step Workflow:

  • Precursor Mixing: Combine

    
     (0.1 mmol) and 3,4'-H2bpdc (0.1 mmol) in a Teflon-lined stainless steel autoclave[4].
    
  • Solvent Selection: Add 10 mL of a DMF/Water mixture (typically 1:1 v/v). Causality: DMF acts as both a solvent and a slow-release base. Under autogenous pressure and heat, DMF slowly hydrolyzes to produce dimethylamine, which gently deprotonates the 3,4'-H2bpdc. This slow deprotonation is the self-validating mechanism that ensures the slow growth of high-quality single crystals rather than kinetic powders[4].

  • Thermal Profiling: Heat the autoclave to 120°C at a rate of 2°C/min, hold for 72 hours, and then cool to room temperature at a slow rate of 0.1°C/min.

  • Harvesting: Filter the resulting crystals, wash with fresh DMF and methanol, and dry under vacuum. The resulting framework will exhibit the characteristic subloop chains dictated by the 3,4'-bpdc geometry[4].

Conclusion

The selection between 3,4'- and 4,4'-biphenyldicarboxylic acid is not merely a choice of reagent, but a fundamental architectural decision. While 4,4'-bpdc remains the gold standard for achieving maximum porosity and predictable reticular expansion, 3,4'-bpdc offers a sophisticated tool for inducing structural complexity. By leveraging the steric frustration inherent to its 120° kink, researchers can engineer highly interpenetrated luminescent MOFs and melt-processable anisotropic glasses that are impossible to achieve with linear linkers.

References

  • [2] Proline functionalization of the mesoporous metal-organic framework DUT-32. PubMed (NIH). Available at:

  • [1] Harnessing Oxidation-State Control In Cu-Based Mixed-Linker UiO-67 Towards Selective Catalysis For Oxygenation Reactions. Cube Synergy Project. Available at:

  • [4] A Molecular Basketwork: Self-Assembly of Coordination Polymers from Zn(II) and Biphenyl-3,4′-dicarboxylate Regulated by Different Flexible Bridging and Chelating N-Donor Ancillary Ligands. ACS Publications. Available at:

  • [3] Two photoluminescent metal–organic frameworks with highly-connected topological nets. ResearchGate. Available at:

  • [5] Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. Available at:

  • [6] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. Available at:

Sources

Engineering Heterometallic MOF Ligand Precursors: A Metalloligand & Orthogonal Design Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Heterometallic Metal-Organic Frameworks (H-MOFs) represents a frontier in materials science, offering synergistic properties unattainable in homometallic systems. For researchers in catalysis and drug development, the challenge lies not in the framework assembly, but in the precision engineering of the ligand precursor .

This guide moves beyond standard solvothermal recipes to focus on the molecular architecture of the ligands themselves. We explore two primary strategies: Orthogonal Bonding (exploiting Hard-Soft Acid-Base theory) and the Metalloligand Approach (pre-installing a metal active site). By controlling the precursor, you control the metal distribution, preventing phase separation and ensuring site-specific functionality.

Part 1: Strategic Design Principles

The Challenge of Phase Separation

When attempting to introduce two metals (M1 and M2) into a MOF, the thermodynamic tendency is often to form a physical mixture of two homometallic phases (MOF-M1 and MOF-M2) rather than a single heterometallic lattice. To overcome this, the ligand precursor must be designed to dictate the position of each metal.

Strategy A: Orthogonal Functionalization

This strategy utilizes "heteroditopic" ligands—molecules with two distinct types of binding groups that react selectively with specific metals based on Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • Hard Donors (Carboxylates): Bind preferentially to high-valent, hard metals (e.g., Zr⁴⁺, Ln³⁺).

  • Soft/Borderline Donors (Pyridines, Azoles): Bind preferentially to softer, divalent metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺).

Example: A ligand containing both p-benzoate and pyridine functionalities can link Zr-clusters (structural nodes) via the carboxylates, while binding Cu ions (catalytic sites) via the pyridine nitrogens.

Strategy B: The Metalloligand Approach (Recommended)

For high-fidelity heterometallic systems, the Metalloligand approach is superior. Here, one metal is covalently coordinated into the organic linker before framework assembly. This transforms the ligand into a "pre-metalated building block."

  • Step 1: Synthesize organic macrocycle (e.g., Porphyrin, Salen).

  • Step 2: Insert Metal A (inert/catalytic) into the macrocycle core.

  • Step 3: Use exterior functional groups to assemble the framework with Metal B (structural).

Part 2: Visualization of Design Logic

The following diagram illustrates the decision matrix for selecting a precursor strategy based on the desired metal interaction.

LigandDesignStrategy Start Target H-MOF Property Decision Is Metal A Structural or Functional? Start->Decision PathA Strategy: Orthogonal Bonding Decision->PathA Structural Mix PathB Strategy: Metalloligand Decision->PathB Functional Active Site LigandA Heteroditopic Ligand (e.g., Pyridyl-Carboxylate) PathA->LigandA LigandB Pre-Metalated Complex (e.g., Zn-Porphyrin) PathB->LigandB ResultA Ordered Heterometallic Network (SBU-driven) LigandA->ResultA ResultB Active Site Isolation (Catalysis/Sensing) LigandB->ResultB

Caption: Decision workflow for selecting between Orthogonal Bonding and Metalloligand strategies.

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Metalloligand Precursor (Zn-TCPP)

Target: Zinc(II) 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin. Context: This precursor is the gold standard for photodynamic therapy and catalysis. The Zinc is the "functional" metal, while the carboxylate arms will later bind Zirconium to form the "structural" nodes (e.g., in PCN-224).

Reagents:
  • Pyrrole (freshly distilled)

  • 4-Carboxybenzaldehyde[1]

  • Propionic Acid (Solvent/Catalyst)[1]

  • Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O]

  • DMF, Methanol, Chloroform.

Step-by-Step Methodology:
  • Adler-Longo Condensation (Ligand Formation):

    • Reflux propionic acid (100 mL) in a round-bottom flask.

    • Add 4-carboxybenzaldehyde (1.0 g, 6.6 mmol).

    • Add pyrrole (0.46 mL, 6.6 mmol) dropwise.

    • Critical Control: Reflux for exactly 30 minutes. Why? Longer reflux leads to tar formation (polypyrroles); shorter reflux yields incomplete macrocyclization.

    • Cool to room temperature.[1][2] Filter the purple precipitate (H₄TCPP) and wash with methanol to remove propionic acid and adsorbed oligomers.

  • Metal Insertion (Metalloligand Formation):

    • Dissolve purified H₄TCPP (0.5 g) in DMF (50 mL).

    • Add excess Zn(OAc)₂·2H₂O (0.7 g, 5 eq).

    • Reflux at 120°C for 4 hours.

    • Validation Point: Monitor via UV-Vis.[1] The four Q-bands of the free base porphyrin (H₄TCPP) will collapse into two distinct Q-bands for the metallated species (Zn-TCPP) due to increased symmetry (D4h).

  • Purification:

    • Precipitate with water, filter, and wash with chloroform.

    • Dry under vacuum at 80°C.

Protocol 2: Assembly of the Heterometallic MOF (Zr-Zn System)

Target: Zr₆-cluster nodes linked by Zn-TCPP (PCN-224 analogue).

  • Solvothermal Prep:

    • Dissolve ZrCl₄ (30 mg) and Benzoic Acid (500 mg) in DMF (10 mL).

    • Note: Benzoic acid acts as a modulator . It competes with the ligand for Zr sites, slowing down nucleation and allowing large, defect-free crystals to grow.

    • Add Zn-TCPP (100 mg) to the solution. Sonicate until fully dispersed.

  • Crystallization:

    • Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Heat at 120°C for 24 hours.

  • Activation:

    • Cool to room temperature.[1][2] Harvest red/purple crystals.

    • Solvent exchange with DMF (3x) and Ethanol (3x) over 2 days to remove unreacted ligand and modulator.

Part 4: Characterization & Validation

Proving that you have a true heterometallic MOF (and not a mix of phases) is critical.

TechniqueWhat it ValidatesSuccess Criteria
SXRD (Single Crystal X-Ray) Atomic structure & TopologyResolution of both Metal A (node) and Metal B (ligand core) in the lattice solution.
ICP-MS Metal StoichiometryRatio of Metal A : Metal B matches the theoretical formula (e.g., Zr:Zn = 3:1 for PCN-224).
EDS Mapping (SEM/TEM) Element DistributionBoth metals map evenly across a single crystal. Failure Mode: "Hotspots" of one metal indicate phase separation.
UV-Vis / Fluorescence Ligand IntegrityShift in Soret/Q-bands compared to free ligand confirms metal retention in the linker.
Gas Sorption (N₂ at 77K) PorositySurface area (BET) matches theoretical values; confirms pores are not blocked by amorphous metal oxides.

Part 5: Workflow Visualization

The following diagram outlines the critical path from raw reagents to the validated Heterometallic MOF.

ExperimentalWorkflow Reagents Reagents: Pyrrole + Aldehyde LigandSynth Adler-Longo Synthesis (Propionic Acid Reflux) Reagents->LigandSynth Purification1 Filtration & MeOH Wash LigandSynth->Purification1 Metallation Metal Insertion (Zn(OAc)2 in DMF) Purification1->Metallation Check1 UV-Vis Check (4 Q-bands -> 2 Q-bands) Metallation->Check1 MOFAssembly Solvothermal Assembly (ZrCl4 + Modulator) Check1->MOFAssembly Precursor Ready Activation Solvent Exchange (DMF -> EtOH) MOFAssembly->Activation FinalProduct Heterometallic MOF (Zr-Nodes / Zn-Linkers) Activation->FinalProduct

Caption: Step-by-step experimental workflow for synthesizing a Porphyrin-based Heterometallic MOF.

References

  • Feng, D., et al. (2012). "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications, 6, 5979. Link

  • Morris, W., et al. (2012). "Synthesis, Structure, and Metalation of Two New Highly Porous Zirconium Metal–Organic Frameworks." Inorganic Chemistry, 51(12), 6443–6445. Link

  • Shustova, N. B., et al. (2011). "Porphyrin Metal-Organic Frameworks." Journal of the American Chemical Society, 133(50), 20141–20145. Link

  • Burnett, B. J., et al. (2012). "Stepwise Synthesis of Heterometallic Metal–Organic Frameworks." Chem. Sci., 3, 3003-3011. Link

  • Li, B., et al. (2016). "A Porphyrinic Metal-Organic Framework Functionalized with Pt-Nanoparticles for Photocatalytic Hydrogen Evolution." Advanced Materials, 28(44), 9763-9768. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling synthesis of 3-(4-ethoxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-(4-Ethoxycarbonylphenyl)benzoic Acid via Chemo-Selective Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 3-(4-ethoxycarbonylphenyl)benzoic acid presents a classic chemo-selectivity paradox in cross-coupling chemistry. The target molecule contains two distinct carbonyl functionalities on opposite rings:

  • A free carboxylic acid (meta-position, Ring A).

  • An ethyl ester (para-position, Ring B).

Standard Suzuki-Miyaura conditions often utilize strong bases (e.g., NaOH, KOtBu) or high temperatures that risk saponifying the ethyl ester, resulting in the unwanted dicarboxylic acid byproduct. Conversely, insufficient basicity fails to activate the boronic acid or solubilize the free carboxylic acid substrate.

The Solution: This protocol utilizes a chemo-selective base strategy combined with a polarity-driven purification workflow . By employing an inorganic carbonate base (


) in a biphasic system, we maintain a pH sufficient to activate the boronic acid and deprotonate the carboxylic acid (making it water-soluble) without hydrolyzing the ethyl ester.

Key Advantages of This Protocol:

  • Atom Economy: Uses unprotected 3-carboxyphenylboronic acid, eliminating protection/deprotection steps.

  • Self-Validating Purification: The workup leverages the acidity of the product to separate it from non-acidic impurities (homocoupled byproducts and unreacted halides) via phase switching.

Retrosynthetic Logic & Mechanism

The synthesis disconnects at the biaryl bond. We select 3-carboxyphenylboronic acid (Nucleophile) and ethyl 4-bromobenzoate (Electrophile).

  • Why this combination? Aryl bromides are more reactive than chlorides but more stable than iodides. The boronic acid component carries the free acid, which is electronically deactivating but manageable with the right catalyst.

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical role of the base in the transmetallation step.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Exchange X for OH/OR) OxAdd->BaseStep + Base (CO3) TransMet Transmetallation (Boron to Palladium transfer) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product Product Target Biaryl Product RedElim->Product ArBr Ethyl 4-bromobenzoate ArBr->OxAdd Boronic 3-Carboxyphenylboronic acid Boronic->TransMet

Figure 1: The catalytic cycle emphasizes the oxidative addition of the aryl bromide followed by base-mediated transmetallation.[1][2][3] Note that the base must also neutralize the carboxylic acid on the boronic partner.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Mass/Vol (Scale)
Ethyl 4-bromobenzoate Electrophile1.0229.071.15 g (5.0 mmol)
3-Carboxyphenylboronic acid Nucleophile1.2165.941.00 g
Pd(dppf)Cl₂ · DCM Catalyst0.03816.64122 mg
Sodium Carbonate (

)
Base3.0105.991.59 g
1,4-Dioxane Solvent--20 mL
Water (Distilled) Co-Solvent--5 mL

Critical Note on Base Stoichiometry: We use 3.0 equivalents of base.

  • 1.0 eq neutralizes the free carboxylic acid (-COOH

    
     -COO⁻).
    
  • 2.0 eq are available to facilitate the Suzuki catalytic cycle (activation of boronic acid).[4]

Step-by-Step Procedure

Phase 1: Reaction Setup

  • Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate (1.15 g), 3-Carboxyphenylboronic acid (1.00 g), and

    
     (1.59 g).
    
  • Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL). The biphasic nature helps solubilize the inorganic base while keeping the organic ester in the organic phase.

  • Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (122 mg) quickly under a positive stream of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 85°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC. The limiting reagent (aryl bromide) should disappear.

Phase 2: Workup & Purification (The "Phase-Switch" Strategy)

  • Cool: Allow the reaction to cool to room temperature.

  • Dilution: Dilute with water (30 mL). At this pH (~9-10), the product is in its carboxylate form (soluble in water).

  • Organic Wash (Impurity Removal): Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Why? Unreacted Ethyl 4-bromobenzoate and any homocoupled ester byproducts remain in the organic layer. The target product stays in the water. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 while stirring.

    • Observation: The product will precipitate as a white/off-white solid as it protonates back to the free acid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workflow Diagram

Workflow cluster_Workup Phase-Switch Purification Setup Setup: Mix Reagents Degas Solvents Reaction Reaction: 85°C, 4-6 hrs (Pd-Catalyzed) Setup->Reaction AqWash 1. Dilute with Water (Product is Soluble Salt) Reaction->AqWash OrgExt 2. Extract with EtOAc (Remove Impurities) AqWash->OrgExt Acidify 3. Acidify (HCl) (Precipitate Product) OrgExt->Acidify Isolate Filtration & Drying Acidify->Isolate

Figure 2: The operational workflow highlights the critical "Phase-Switch" step where the product is temporarily solubilized in water to strip away organic impurities.

Quality Control & Expected Data

After isolation, the identity and purity must be verified.

  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.1 (br s, 1H, -COOH)
      
    • 
       8.25 (t, 1H, Ar-H meta to COOH)
      
    • 
       8.05 (d, 2H, Ar-H ortho to Ester)
      
    • 
       7.95 (d, 1H, Ar-H ortho to COOH)
      
    • 
       7.85 (d, 2H, Ar-H meta to Ester)
      
    • 
       7.65 (t, 1H, Ar-H)
      
    • 
       4.35 (q, 2H, -OCH2-)
      
    • 
       1.35 (t, 3H, -CH3)
      
  • Mass Spectrometry (ESI): Calculated for C16H14O4 [M+H]+: 271.09; Found: 271.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete degassing (Pd oxidation).Ensure vigorous sparging (15+ min) before adding catalyst.
Hydrolysis of Ester Reaction too hot or base too strong.Strictly maintain 85°C. Do not use NaOH or KOH; stick to Carbonate or Phosphate.
Product in Organic Wash Aqueous layer pH too low during wash.Ensure aqueous layer is pH > 9 before EtOAc extraction. Add more Na2CO3 if needed.
Black Precipitate Palladium black formation ("Pd death").Add excess ligand (e.g., PPh3) or switch to Pd(dppf)Cl2 if using Pd(PPh3)4.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids containing free carboxylic acid functions. Synlett, 2001(12), 1801. (General methodology for free acid coupling).
  • BenchChem. (2025).[5][6] Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. (Analogous biaryl acid synthesis).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.

Sources

Post-synthetic modification of MOFs using mono-ester biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Post-Synthetic Modification of Metal-Organic Frameworks via Mono-Ester Biphenyls for Targeted Functionalization

Executive Summary

The functionalization of Metal-Organic Frameworks (MOFs) has evolved from simple structural design to complex, application-specific chemical tuning. For drug development professionals and materials scientists, tailoring the hydrophobic/hydrophilic balance and chemical microenvironment of MOF pores is critical for targeted drug delivery and heterogeneous catalysis. This application note details the strategic use of Post-Synthetic Modification (PSM) to install mono-ester biphenyl linkages within pre-assembled MOF architectures. By decoupling framework synthesis from functionalization, this protocol circumvents the synthetic failures associated with direct coordination, providing a self-validating, high-yield pathway to advanced porous materials.

Mechanistic Principles: The Biphenyl Mono-Ester Advantage

Overcoming Direct Synthesis Limitations

Direct solvothermal synthesis of MOFs using ester-functionalized biphenyl linkers frequently fails. The ester carbonyl oxygen can competitively coordinate with the metal secondary building units (SBUs) during crystal nucleation, leading to amorphous coordination polymers or complete framework collapse[1]. PSM solves this by utilizing a "parent" MOF synthesized with robust, non-interfering pendant groups (such as hydroxyls or amines). Once the crystalline lattice is locked in, the pendant groups are converted to esters via a heterogeneous solid-liquid reaction.

The Role of the Biphenyl Strut

Why utilize a biphenyl linker (e.g., biphenyl-4,4'-dicarboxylate) rather than a standard terephthalate?

  • Isoreticular Expansion : Biphenyl struts provide extended pore dimensions (e.g., expanding the UiO-66 topology to the larger UiO-67 topology). Because covalent PSM adds steric bulk to the pore interior, starting with a larger pore ensures that the resulting functionalized MOF retains sufficient void space for guest molecule diffusion (such as active pharmaceutical ingredients or catalytic substrates)[2].

  • Spatial Isolation : The extended length of the biphenyl group physically distances the reactive pendant site from the metal SBU. This spatial separation prevents the PSM reagents (e.g., mild bases like pyridine used during esterification) from degrading the sensitive metal-carboxylate coordination bonds[3].

Mono-Esterification for Asymmetric Microenvironments

Targeting a mono-ester modification on a biphenyl strut creates a highly specific, asymmetric chemical microenvironment. This localized tuning of hydrophobicity allows the MOF to selectively adsorb specific organic substrates while repelling aqueous competitors, a mechanism heavily leveraged in transesterification catalysis and controlled-release therapeutics[4].

Workflow & Visualization

PSM_Workflow N1 Phase 1: Parent MOF Synthesis (Zr-biphenyl-OH) N2 Phase 2: Solvent Exchange (DMF → CHCl3) N1->N2 Prevents competitive solvent esterification N3 Phase 3: Covalent PSM (Mono-Esterification) N2->N3 Exposes pendant hydroxyls in pores N4 Phase 4: Orthogonal Validation (PXRD, BET, NMR) N3->N4 Confirms structural integrity & yield

Workflow for MOF post-synthetic mono-esterification and validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every phase of this protocol includes an immediate validation step. Do not proceed to the next phase unless the validation criteria are met.

Phase 1: Synthesis of the Parent Framework (e.g., UiO-67-biphenyl-OH)

Causality: We utilize Zirconium (Zr⁴⁺) as the metal node due to its exceptionally high oxophilicity, which forms strong Zr-O bonds that can withstand the chemical stress of downstream PSM.

  • Reaction Setup : Dissolve ZrCl₄ (0.5 mmol) and 2-hydroxybiphenyl-4,4'-dicarboxylic acid (0.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation : Add 1.5 mL of glacial acetic acid. Note: The modulator slows down crystal nucleation, promoting the formation of highly crystalline, defect-containing frameworks that enhance reagent diffusion during PSM.

  • Crystallization : Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 48 hours.

  • Isolation : Centrifuge the resulting white powder and wash three times with fresh DMF.

  • Validation Check 1 (Topology) : Perform Powder X-Ray Diffraction (PXRD). The diffractogram must match the simulated UiO-67 topology. If amorphous halos are present, discard and optimize the modulator concentration.

Phase 2: Stringent Solvent Exchange and Activation

Causality: Residual DMF trapped in the pores will react with the esterification reagents (anhydrides), consuming the reagent and clogging the pores with byproducts.

  • Solvent Exchange : Suspend the MOF in 20 mL of anhydrous chloroform (CHCl₃). Soak for 24 hours, replacing the solvent every 8 hours.

  • Thermal Activation : Evacuate the sample under dynamic vacuum (10⁻³ Torr) at 90 °C for 12 hours.

  • Validation Check 2 (Pore Clearance) : Perform Thermogravimetric Analysis (TGA). A flat baseline up to 300 °C confirms the complete removal of guest solvents.

Phase 3: Covalent Post-Synthetic Mono-Esterification

Causality: We utilize acid anhydrides rather than acyl chlorides. Acyl chlorides generate HCl as a byproduct, which can rapidly etch and destroy the MOF lattice. Anhydrides generate mild carboxylic acids, which the Zr-SBU can tolerate.

  • Reagent Introduction : Suspend 100 mg of the activated parent MOF in 10 mL of anhydrous CHCl₃.

  • Catalysis : Add 0.1 mmol of anhydrous pyridine (acts as a non-nucleophilic base and proton scavenger).

  • Esterification : Slowly add 2.0 equivalents (relative to the organic linker) of the desired anhydride (e.g., acetic anhydride for an acetate mono-ester, or propionic anhydride).

  • Incubation : Stir gently at 40 °C for 24 hours to allow full pore penetration.

  • Purification : Centrifuge and wash the functionalized MOF extensively with CHCl₃, followed by ethanol, to remove unreacted anhydride and pyridine.

Phase 4: Orthogonal Validation (The Self-Validating System)

To prove the PSM was successful without destroying the material, two orthogonal checks are required:

  • Validation Check 3 (Structural Integrity) : Repeat PXRD and N₂ sorption (BET). The PXRD must show retained crystallinity. The BET surface area should decrease predictably due to the added steric bulk of the ester group inside the pores.

  • Validation Check 4 (Conversion Quantification) : Digest 5 mg of the functionalized MOF in a mixture of DMSO-d₆ and dilute DCl. Perform ¹H-NMR spectroscopy. Calculate the PSM conversion yield by integrating the new aliphatic ester protons against the stable aromatic protons of the biphenyl strut.

Quantitative Data & Yield Analysis

The following table summarizes expected quantitative outcomes when modifying a Zr-based biphenyl MOF. Notice the inverse relationship between the steric bulk of the ester and the resulting pore volume—a critical parameter when designing MOFs for size-selective catalysis.

MOF DerivativeBET Surface Area (m²/g)Pore Volume (cm³/g)PSM Conversion Yield (%)Crystallinity Retention
Parent (Zr-biphenyl-OH) 2,450 ± 500.95N/AHigh (Baseline)
Mono-Acetate Ester 1,980 ± 400.72> 92%High (Confirmed via PXRD)
Mono-Propionate Ester 1,750 ± 350.6185%High
Mono-Hexanoate Ester 1,210 ± 300.4468%Moderate (Diffusion limited)

Data Interpretation: As the alkyl chain of the ester increases in length, the PSM conversion yield drops. This is caused by diffusion limitations; the bulky hexanoic anhydride struggles to penetrate the deep interior of the MOF crystals, resulting in a core-shell functionalization gradient rather than uniform bulk modification.

References

  • Postsynthetic Modification of Metal–Organic Frameworks Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks Source: ACS Central Science (ACS Publications) URL:[Link]

  • Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts Source: Royal Society of Chemistry (Books Gateway) URL:[Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production Source: MDPI URL:[Link]

Sources

Preparation of heteroleptic metal complexes with 3,4'-biphenyl linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Heteroleptic Iridium(III) Complexes Featuring Asymmetric 3,4'-Biphenyl Linkers

Introduction & Rationale

Heteroleptic metal complexes—specifically bis-cyclometalated Iridium(III) complexes of the form


—are foundational to modern optoelectronics and photoredox catalysis. By decoupling the main cyclometalating ligand (

) from the ancillary ligand (

), researchers can independently tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve precise emission profiles and redox potentials[1].

The structural topology of the linker within the


 ligand plays a profound role in the complex's macroscopic behavior. While symmetric 4,4'-biphenyl linkers are common, they often induce strong intermolecular 

stacking. This leads to poor solubility and aggregation-caused quenching (ACQ) in solid-state films. In contrast, incorporating an asymmetric 3,4'-biphenyl linker introduces a critical steric twist. This specific topology not only suppresses detrimental aggregation but also uniquely modulates intramolecular spin coupling dynamics and charge transfer[2]. In OLED applications, the steric bulk of the 3,4'-biphenyl unit forces the transition dipole moment to align parallel to the substrate, achieving a near-perfect horizontal emission dipole orientation (EDO) which drastically enhances light outcoupling efficiency[3].

Experimental Workflow & Mechanistic Logic

The synthesis of these complexes relies on a self-validating, step-wise thermodynamic progression. The workflow begins with the formation of a


-dichloro-bridged dimer, followed by a base-catalyzed cleavage using the ancillary ligand.

SynthesisWorkflow Step1 Step 1: Ligand Synthesis (3,4'-Biphenyl Linker Assembly) Step2 Step 2: Dimerization (Formation of μ-Dichloro Dimer) Step1->Step2 Purified C^N Ligand (Suzuki-Miyaura) Step3 Step 3: Dimer Cleavage (Ancillary Ligand Coordination) Step2->Step3 [Ir(C^N)2(μ-Cl)]2 Precipitate Step4 Step 4: Purification (Chromatography & Sublimation) Step3->Step4 Crude Ir(C^N)2(LX) Complex Step5 Step 5: Characterization (Photophysics & Electrochemistry) Step4->Step5 >99.5% Purity (OLED Grade)

Figure 1: Logical workflow for the synthesis of heteroleptic Ir(III) complexes.

Materials and Reagents

  • Metal Precursor: Iridium(III) chloride hydrate (

    
    )
    
  • Main Ligand: 3,4'-biphenyl-functionalized cyclometalating ligand (e.g., 2-(3,4'-biphenyl-4-yl)pyridine)

  • Ancillary Ligand: Acetylacetone (Hacac) or picolinic acid (pic)

  • Solvents: 2-Ethoxyethanol (anhydrous), Deionized Water, Dichloromethane (DCM), Hexane.

  • Reagents: Potassium carbonate (

    
    ), Celite.
    

Step-by-Step Protocols

Protocol A: Synthesis of the -Dichloro-Bridged Iridium Dimer

Objective: Force the coordination of two bulky 3,4'-biphenyl ligands to the Ir(III) center.

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

    • Causality: This specific solvent ratio is the thermodynamic engine of the reaction. Water is required to solubilize the highly polar

      
      , while 2-ethoxyethanol dissolves the non-polar 3,4'-biphenyl ligand. As the reaction proceeds, the resulting non-polar dimer precipitates out of this polar mixture, driving the Le Chatelier equilibrium toward product formation and preventing over-coordination[4].
      
  • Reaction Setup: In a Schlenk flask, combine

    
     (1.0 equiv) and the 3,4'-biphenyl ligand (2.2 equiv). Add the solvent mixture (approx. 40 mL per mmol of Ir).
    
  • Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C under an argon atmosphere for 24 hours.

  • Isolation: Cool the mixture to room temperature. Add 20 mL of water to maximize precipitation. Filter the solid, wash sequentially with water (to remove unreacted

    
    ) and cold hexane (to remove unreacted ligand). Dry under vacuum.
    
    • Self-Validation: The dimer should appear as a brightly colored (often yellow or orange) microcrystalline powder. Thin-Layer Chromatography (TLC) on silica using DCM should show a baseline spot, confirming the absence of the highly mobile free ligand. Do not proceed to cleavage if free ligand remains, as it will poison the subsequent coordination step.

Protocol B: Dimer Cleavage and Heteroleptic Complexation

Objective: Cleave the chloride bridge with an ancillary ligand to yield the monomeric heteroleptic complex.

  • Reaction Setup: Suspend the

    
    -dichloro dimer (1.0 equiv), the ancillary ligand (e.g., Hacac, 2.5 equiv), and 
    
    
    
    (10.0 equiv) in anhydrous 2-ethoxyethanol.
    • Causality:

      
       acts as a mild base to deprotonate the ancillary ligand. Deprotonation significantly increases the nucleophilicity of the ancillary ligand, allowing it to efficiently attack the Ir(III) center and cleave the robust Ir-Cl-Ir bridge[1]. Water is explicitly excluded here to ensure the final neutral complex remains fully dissolved during the reaction.
      
  • Reflux: Heat the mixture to 90 °C under argon for 12 hours.

  • Purification: Cool to room temperature and evaporate the solvent under reduced pressure. Dissolve the crude residue in DCM and filter through a Celite pad to remove KCl and excess

    
    .
    
  • Chromatography: Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).

  • Final Polish: Sublime the purified complex in a vacuum thermal evaporator (

    
     Torr) to achieve >99.9% OLED-grade purity.
    

Quantitative Data Presentation

The structural asymmetry of the 3,4'-biphenyl linker yields distinct physicochemical advantages compared to symmetric counterparts, maximizing both processability and photophysical efficiency.

PropertyHomoleptic Standard (

)
Symmetric Linker (4,4'-Biphenyl)Asymmetric Linker (3,4'-Biphenyl)
Solubility (in Toluene) < 5 mg/mL< 2 mg/mL (Strong

stacking)
> 25 mg/mL (Steric twist)
Emission Dipole Orientation ~68% (Isotropic)~75%> 90% (Horizontal) [3]
Photoluminescence Yield (PLQY) 90%85% (Prone to ACQ)95%
Glass Transition Temp (

)
110 °C145 °C160 °C

Table 1: Comparative optoelectronic and physical properties demonstrating the impact of the 3,4'-biphenyl linker.

Troubleshooting & Optimization

  • Incomplete Dimer Cleavage: If the final product contains unreacted dimer (visible as a secondary baseline spot on TLC), the base may be exhausted or the ancillary ligand is insufficiently nucleophilic. Solution: Switch from

    
     to a slightly stronger base like 
    
    
    
    , or increase the reaction temperature to 105 °C.
  • Isomeric Impurities: Heteroleptic complexes can theoretically form meridional (mer) or facial (fac) isomers. The protocol above thermodynamically favors the fac-C,C, trans-N,N configuration due to the strong trans-effect of the cyclometalating carbon atoms during the cleavage step. If mer isomers are detected via

    
     NMR (characterized by highly asymmetric ligand peaks), prolong the heating time to allow complete thermodynamic conversion to the more stable fac isomer.
    

References[1] Title: Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKOJZkT_0_IS02EQ4_r3Ja99yC7l2uc_lfDa3cbeDAFiSix3d4UwzyP862_HBpTaanYQMhICWplfBmYwKeAiolLlxSWc3FV5txMmylgW8_2tZAijmAEqMCLaqC80tSDfWlmCCc[4] Title: Synthesis of heteroleptic iridium complexes with sterically hindered methyl groups on pyrazole ligands for efficient yellow and green light-emitting electrochemical cells. Source: Pusan National University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh5xjsN6cJFvC2gCOAGbbvOuGPIZ_5lKCXYjYVVzsj9UiV6E2LIA_aNfvWJ8NQK1mHGTBeMcOFkoIRDyvIDIxruD92sFTB-9t48h2BTpWNIgcs0V5WsfHq0wYCn_p7Y7ifNG9_dl5ae7ZYSVIub9y-Rd6ZPw==[3] Title: Rational Ligand Design of Heteroleptic Iridium (III) Complexes toward Nearly Perfect Horizontal Dipole Orientation for Highly Efficient Red‐Emitting Phosphorescent Organic Light‐Emitting Diodes. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhmjUJZDoGjZ64Wr5jLiBlmF2xF6uOT44umjb8GwFh_FCO8s7-S-pL5jrRiOUxjQMgg36yPPDUKqZPhHIDnBGKjfCcH5eGhSL2iG1tWPFuvCz0aj__XFFHxuUVHea7ZjuG1dwFiSgwT2b0Q1MNMlaON8WJkA5cHylu4B517zJwgQaB_gw_Ozr3UEJv01Xa3bd2YxnqBHCiIjYz0ZS326zXJoFcDdjJhDcCQ2gcTis1kMPalCu2mgbnb_TUMqKxVqiTDTUdyiw69N0G5g7sxe5rfkroDI085bTPsMq8POhkLH7e65oWPq16Bmy5ezOyAqaBtwWDiQe8SrSxAEk-0raWJRq04w6EaD5ASLGKMqAiITXkJlrVR5WnMarLccd8tdZqD3vmVNnvUVNnk7bc5Z0=[2] Title: Intramolecular Antiferromagnetic vs Ferromagnetic Spin Coupling through the Biphenyl Unit. Source: Journal of the American Chemical Society - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhwg0VhKgb9Bz-Y4jvkccLDySAeTpahzEk2TUzmMpugRCugSaTL03tIz19kp7kwYu_t5oD1Xv4m3Di48-VkB8gUACvxWT0xn-SMtThz_wKW7C5aUow0ipMbFl_wDfw_Ct3EtVsqE7Obgo=

Sources

Solvothermal synthesis conditions for 3,4'-BDA based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvothermal Synthesis and Translational Applications of 3,4'-BDA Based Metal-Organic Frameworks

Mechanistic Principles of 3,4'-BDA Assembly

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric attributes of their organic linkers. While symmetric linkers (e.g., 4,4'-biphenyldicarboxylic acid) often yield predictable, highly symmetric topologies, the utilization of the asymmetric 3,4'-biphenyldicarboxylic acid (3,4'-H2bpdc or 3,4'-BDA) introduces deliberate structural frustration. This V-shaped, asymmetric geometry prevents dense molecular packing, thereby promoting the formation of open, highly porous frameworks with unique topologies[1].

To further extend the dimensionality and prevent framework interpenetration, auxiliary N-donor ligands—such as 1,3-bis(4-pyridyl)propane (bpp) or 1,4-bis(1-imidazolyl)butane (bib)—are employed as structural pillars. The solvothermal environment, typically utilizing N,N-dimethylformamide (DMF) and water, acts not just as a solvent but as a chemical reagent. At elevated temperatures, DMF undergoes an acid-catalyzed decomposition to generate dimethylamine[2]. This amine acts as a slow-release base, gradually and homogeneously deprotonating the 3,4'-H2bpdc ligand. This controlled deprotonation is the primary causality behind the high crystallinity of the resulting MOFs, as it keeps the system in a metastable zone where thermodynamic crystal growth outpaces rapid, amorphous nucleation.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of two distinct 3,4'-BDA MOFs. Both protocols are engineered with built-in validation checkpoints to ensure reproducibility and phase purity.

Workflow A Precursor Preparation Metal Salt + 3,4'-BDA + N-donor Ligand C Ultrasonication Ensures Homogeneous Dispersion A->C B Solvent System (e.g., DMF / H2O / EtOH) B->C D Teflon-Lined Autoclave Sealed Environment C->D Filter if cloudy E Programmed Heating (100-120°C for 48-72h) D->E F Controlled Cooling (Rate: 5°C/h) E->F Nucleation G Isolation & Washing (Centrifugation + Solvent Exchange) F->G Crystal Growth H Activation (Vacuum Drying at 80°C) G->H I Phase Purity Validation (PXRD & SCXRD) H->I

Fig 1. Self-validating solvothermal workflow for 3,4'-BDA MOF synthesis.

Protocol A: Solvothermal Synthesis of[Zn(3,4'-bpdc)(bpp)]n·2n(H2O)

This Zinc-based MOF has demonstrated significant potential in both photocatalysis and biomedical applications[3].

  • Precursor Preparation: Weigh 0.1 mmol of Zn(NO3)2·6H2O, 0.1 mmol of 3,4'-H2bpdc, and 0.1 mmol of bpp.

  • Solvent Addition: Dissolve the precursors in 10 mL of distilled water (hydrothermal condition) or a 3:1 v/v DMF/H2O mixture.

  • Homogenization (Checkpoint 1): Sonicate the mixture for 15 minutes. Self-Validation: The solution must be completely transparent. Any residual cloudiness indicates premature oligomerization; filter through a 0.22 µm PTFE syringe filter before proceeding to prevent amorphous impurities.

  • Thermal Treatment: Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling (Checkpoint 2): Cool the autoclave to room temperature at a strict rate of 5 °C/h. Causality: Rapid cooling (<2 °C/min) forces kinetic precipitation, yielding defective powders. The 5 °C/h rate ensures thermodynamic control, yielding block-like single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Isolation & Activation: Centrifuge the mixture at 5000 rpm for 10 minutes. Wash the crystals three times with DMF to remove unreacted ligands, followed by three ethanol washes to exchange the high-boiling DMF. Dry under vacuum at 80 °C for 12 hours.

  • Phase Validation (Checkpoint 3): Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated SCXRD pattern, confirming bulk phase purity.

Protocol B: Synthesis of[Cd2(3,4'-bpdc)2(bib)1.5(H2O)]n·H2O

This Cadmium-based compound forms a complex coordination network utilizing the bib auxiliary ligand[1].

  • Precursor Preparation: Combine 0.2 mmol of Cd(NO3)2·4H2O, 0.2 mmol of 3,4'-H2bpdc, and 0.15 mmol of bib.

  • Solvent System: Suspend the mixture in 12 mL of a DMF/H2O/EtOH (2:1:1 v/v) solvent system.

  • Thermal Treatment: Seal in a Teflon-lined autoclave and heat at 100 °C for 48 hours.

  • Cooling & Recovery: Cool at 5 °C/h to room temperature. Recover the colorless crystals via filtration and wash with the mother liquor solvent mixture to preserve the delicate pore structure prior to activation.

Comparative Quantitative Data

To facilitate rapid experimental design, the synthesis parameters and structural outcomes of the 3,4'-BDA MOFs are summarized below.

MOF DesignationMetal NodePrimary LigandAuxiliary PillarOptimal Solvent SystemTemp / TimeDimensionality & Topology
Zn-3,4'-BDA Zn(II)3,4'-H2bpdcbppH2O or DMF/H2O120 °C / 72 h2D/3D Luminescent Framework
Cd-3,4'-BDA Cd(II)3,4'-H2bpdcbibDMF/H2O/EtOH100 °C / 48 h3D Gismondine-like Topology

Translational Applications: Oncology & Photocatalysis

Beyond traditional gas storage, 3,4'-BDA MOFs are emerging as potent agents in drug development and environmental remediation. The Zn-based 3,4'-BDA MOF, in particular, exhibits high-value dual functionality.

Prostate Cancer Therapeutics: Recent in vitro and in vivo studies have demonstrated that the Zn-3,4'-BDA MOF can actively suppress the viability of human immortalized keratinocyte lines and prostate cancer cells[3]. The mechanistic causality lies in its ability to target and downregulate the serum Insulin-like Growth Factor 1 (IGF-1) and Vascular Endothelial Growth Factor (VEGF) signaling pathways[3]. By inhibiting these receptors, the MOF disrupts the downstream PI3K/AKT cascade, effectively halting tumor proliferation and promoting cellular apoptosis.

Pathway MOF Zn-3,4'-BDA MOF IGF1 IGF-1 / VEGF Receptors MOF->IGF1 Downregulates PI3K PI3K / AKT Signaling Cascade IGF1->PI3K Activates Prolif Tumor Proliferation PI3K->Prolif Inhibited Apop Cellular Apoptosis PI3K->Apop Promoted

Fig 2. Modulation of IGF-1/VEGF signaling pathways by Zn-based 3,4'-BDA MOFs.

Photocatalytic Degradation: Due to the highly conjugated nature of the 3,4'-BDA ligand and the charge transfer capabilities of the Zn(II) nodes, these MOFs exhibit strong photoluminescence and act as efficient photocatalysts for the degradation of organic dyes under UV-Vis irradiation[3]. The structural stability provided by the asymmetric ligand ensures the framework remains intact during repeated catalytic cycles, making it a robust candidate for wastewater treatment.

References

  • Title: 2D-cadmium MOF and gismondine-like zinc coordination network based on the N-(2-tetrazolethyl)
  • Title: Two coordination polymers: luminescent, photocatalytic property and enhancement activity on prostate cancer combined with 125I radioactive particle placement Source: ResearchGate URL
  • Title: Multicomponent metal-organic frameworks Source: Massey Research Online URL

Sources

Esterification protocols for 3-(4-ethoxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the esterification protocols for 3-(4-ethoxycarbonylphenyl)benzoic acid (CAS: 500336-84-1).[1][2] This molecule is a critical "desymmetrized" biphenyl linker used in the synthesis of Metal-Organic Frameworks (MOFs), liquid crystals, and retinoid-like pharmaceuticals.[1][2]

The core synthetic challenge is chemoselectivity . The substrate already possesses an ethyl ester at the 4'-position. Standard acid-catalyzed esterification (Fischer) using a different alcohol (e.g., methanol) carries a high risk of transesterification , leading to a scrambled product mixture (e.g., dimethyl ester, diethyl ester, and mixed esters).[1][2]

This guide presents three field-proven protocols designed to esterify the free carboxylic acid at the 3-position while preserving the integrity of the distal ethyl ester.

Chemical Context & Decision Matrix

Before selecting a protocol, the researcher must define the target ester group (R').[2] The choice of method depends heavily on the steric hindrance of R' and the tolerance for acidic byproducts.

Decision Matrix: Method Selection

EsterificationStrategy Substrate 3-(4-ethoxycarbonylphenyl) benzoic acid Target Target Ester (R')? Substrate->Target MethodA Method A: Acid Chloride Route (Robust, Scalable) Target->MethodA Primary/Secondary Alcohols (Standard) MethodB Method B: Steglich/EDC Coupling (Mild, Neutral pH) Target->MethodB Tertiary Alcohols or Acid-Sensitive R' MethodC Method C: Alkyl Halide Alkylation (Base-Promoted) Target->MethodC Methyl, Benzyl, or Allyl Groups NoteA Risk: Transesterification if HCl not scavenged. MethodA->NoteA NoteB Best for complex alcohols. MethodB->NoteB NoteC Cleanest profile. No alcohol solvent used. MethodC->NoteC

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Method A: The Acid Chloride Route (Oxalyl Chloride)

Best For: Primary/Secondary alcohols (e.g., Octanol, Ethanol) where high conversion is required.[1][2] Mechanism: Activation of -COOH to -COCl, followed by nucleophilic attack by R-OH.[1][2]

Senior Scientist Insight:

Avoid Thionyl Chloride (


) if possible. 

requires heat to remove excess reagent, which increases the risk of transesterification on the ethyl ester. Oxalyl chloride allow activation at room temperature and the byproducts (CO,

) are gases, simplifying workup.[1][2]
Protocol Steps:
  • Activation:

    • In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 3-(4-ethoxycarbonylphenyl)benzoic acid in anhydrous Dichloromethane (DCM) [0.2 M concentration].

    • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.[2]

    • Add 2-3 drops of anhydrous DMF (Catalyst).[2] Bubbling will occur immediately.[1][2]

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Optional: Evaporate solvent/excess reagent under vacuum and re-dissolve in fresh DCM to ensure removal of HCl.[2]

  • Esterification:

    • Cool the acid chloride solution to 0°C.

    • Add 1.5 eq of Pyridine (or Triethylamine) as an HCl scavenger.[2] Crucial: This base prevents acid-catalyzed attack on the distal ethyl ester.

    • Add 1.2 eq of the target Alcohol (R-OH) dropwise.[2]

    • Warm to RT and stir for 4–6 hours.

  • Workup:

    • Quench with saturated

      
      .[2]
      
    • Wash organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.[1][2]
      
    • Dry over

      
       and concentrate.
      

Quantitative Reagent Table (Method A)

ReagentEquiv.[2][3][4][5][6][7][8][9]RoleCritical Note
Substrate 1.0ReactantEnsure dry; water kills oxalyl chloride.[1][2]
Oxalyl Chloride 1.2ActivatorFresh bottle; yellow color indicates degradation.[2]
DMF Cat.CatalystVilsmeier-Haack intermediate formation.[2]
Pyridine 1.5BaseMust be anhydrous.[2] Scavenges HCl.[2]
Target Alcohol 1.2NucleophileAdd slowly at 0°C.

Method B: Steglich Esterification (DCC/DMAP)

Best For: Complex, acid-sensitive, or sterically hindered alcohols (e.g., t-Butanol, Cholesterol derivatives).[1][2] Mechanism: Formation of O-acylisourea intermediate.[2]

Senior Scientist Insight:

This method operates at neutral pH, making it the safest option for preserving the existing ethyl ester. However, the removal of the urea byproduct (DCU) can be tedious.[1]

Protocol Steps:
  • Setup:

    • Dissolve 1.0 eq of Substrate and 1.1 eq of Target Alcohol in anhydrous DCM or THF .

    • Add 0.1 eq of DMAP (4-Dimethylaminopyridine).[2]

  • Coupling:

    • Cool mixture to 0°C.

    • Add 1.1 eq of DCC (N,N'-Dicyclohexylcarbodiimide) dissolved in a minimal amount of DCM dropwise.[2]

    • Observation: A white precipitate (DCU) will form within minutes.[2]

  • Reaction:

    • Stir at 0°C for 30 mins, then warm to RT overnight.

  • Workup:

    • Filter off the white DCU solid using a sintered glass funnel or Celite pad.

    • Wash the filtrate with 0.5M HCl (removes DMAP) and saturated

      
      .[2]
      
    • Purification: Column chromatography is usually required to remove traces of urea.[2]

Method C: Base-Promoted Alkylation (Finkelstein-like)

Best For: Methyl esters (MeI), Benzyl esters (BnBr), or Allyl esters.[1][2] Mechanism:


 attack of the carboxylate anion on an alkyl halide.

Senior Scientist Insight:

This is the "Cleanest" method. Because no alcohol is used as a solvent or reagent, transesterification is chemically impossible.[1][2] If you need a Methyl-Ethyl mixed ester, use this method with Methyl Iodide.[1][2]

Protocol Steps:
  • Deprotonation:

    • Dissolve 1.0 eq of Substrate in polar aprotic solvent (DMF or Acetone ).[2]

    • Add 2.0 eq of Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).[2]
    • Stir for 15 minutes at RT.

  • Alkylation:

    • Add 1.2 eq of Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).[1][2]

    • Stir at RT (for MeI) or 50°C (for Benzyl Bromide) for 3–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash extensively with water (to remove DMF) and Brine.[2]

    • Concentrate. Yields are typically quantitative.[2]

Analytical Validation (QC)

To confirm the synthesis of the mixed ester (e.g., 3-Methyl ester-4'-Ethyl ester) and ensure no scrambling occurred, analyze the


 NMR.[1]
Proton RegionChemical Shift (

)
Diagnostic Change
Ethyl Ester (

)
~4.40 ppm (quartet)Should remain a quartet.[1][2] If scrambled to methyl, this integral decreases.[1][2]
Ethyl Ester (

)
~1.40 ppm (triplet)Should remain a triplet.[2]
New Ester (e.g.,

)
~3.90 ppm (singlet)Appearance of new singlet (3H) confirms methylation.[1][2]
Aromatic Core 7.50 - 8.30 ppmShifts slightly due to change in electronics of Ring B.

Mechanistic Visualization

The following diagram illustrates the critical "Fork in the Road" where transesterification is avoided by using the Acid Chloride method with a scavenger base.

ReactionPathway Start Substrate: 3-(4-ethoxycarbonylphenyl)benzoic acid Activation Activation: Oxalyl Chloride + DMF Start->Activation Intermediate Intermediate: Acid Chloride Species Activation->Intermediate BranchBad Path A (Risky): Add R-OH + Heat (No Base) Intermediate->BranchBad Acidic Conditions BranchGood Path B (Optimal): Add R-OH + Pyridine (0°C) Intermediate->BranchGood Buffered Conditions ResultBad Result: Scrambled Esters (Transesterification) BranchBad->ResultBad ResultGood Result: Selective Mixed Ester BranchGood->ResultGood

Figure 2: Mechanistic pathway highlighting the necessity of base scavenging to prevent ester scrambling.

References

  • BenchChem. (2025).[2][3][4][9][10] Technical Guide: Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid and Biphenyl Derivatives. Retrieved from .[2]

  • Cayman Chemical. (2024).[2] Product Information: 4-(Phenylcarbonyl)benzoic acid Solubility and Stability Profiles. Retrieved from .[2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Acid Chloride formation).

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2] (Foundational text for Method B).

  • Otera, J. (1993).[1][2] Transesterification.[2][6][8] Chemical Reviews, 93(4), 1449–1470.[1][2] (Mechanistic background on avoiding transesterification).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-ethoxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(4-ethoxycarbonylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and achieve high-purity material.

Introduction: The Rationale for Recrystallization

3-(4-ethoxycarbonylphenyl)benzoic acid is a bifunctional aromatic molecule, featuring both a carboxylic acid and an ester group. This structure makes it a valuable building block in medicinal chemistry and materials science. However, synthetic routes, such as Suzuki-Miyaura cross-coupling followed by acetylation, can introduce impurities like residual starting materials, catalysts, or side-products[1].

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities[2][3]. The core principle is based on the fact that the solubility of most solids increases with temperature[4][5]. By dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out of the solution, leaving the more soluble impurities behind in the "mother liquor"[6][7].

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-(4-ethoxycarbonylphenyl)benzoic acid.

Q1: My compound won't dissolve in the chosen solvent, even with heating. What's wrong?

A1: This is a common issue that points to an inappropriate solvent choice or insufficient solvent volume.

  • Causality: 3-(4-ethoxycarbonylphenyl)benzoic acid is a moderately polar molecule due to its carboxylic acid and ester functionalities. A solvent with mismatched polarity will fail to dissolve it effectively. For instance, a highly non-polar solvent like hexane will be ineffective.

  • Troubleshooting Steps:

    • Verify Solvent Choice: For this compound, a mixed-solvent system is often ideal. A good starting point is a polar protic solvent in which the compound is soluble when hot, paired with a less polar or non-polar solvent in which it is insoluble. An ethanol/water system is a highly effective choice for many aromatic carboxylic acids[1].

    • Increase Solvent Volume Incrementally: Add the hot solvent in small portions (e.g., 1-2 mL at a time) to the heated flask containing your compound. Allow the solution to return to a boil between additions. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution[2]. Using an excessive amount will significantly reduce your final yield.

    • Check for Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a reasonable amount of hot solvent, it may be an insoluble impurity. In this case, you should proceed to a hot filtration step to remove it before cooling[4][8].

Q2: I've cooled the solution, but no crystals have formed. What should I do?

A2: The absence of crystals upon cooling typically indicates either that the solution is not saturated (too much solvent was used) or that it has become supersaturated.

  • Causality: Crystallization requires nucleation, the initial formation of a small crystal seed, which then grows.[4] In a supersaturated solution, this process is kinetically hindered and needs to be induced.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin[6][7].

      • Seed Crystals: If you have a small amount of pure 3-(4-ethoxycarbonylphenyl)benzoic acid, add a single tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon[6].

    • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound. Once the volume is reduced, allow it to cool again slowly[6].

    • Patience and Cooling: Ensure the solution has cooled to room temperature slowly before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals[6]. Cooling too quickly can trap impurities.

Q3: My product separated as an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is cooled too rapidly. The resulting oil can trap impurities.

  • Causality: The compound is precipitating from a solution that is still too hot, or the concentration of the solute is too high, leading to a depression of the melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.

    • Ensure Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with a beaker or paper towels to slow the rate of heat loss[7]. This encourages the solution to cool below the compound's melting point before crystallization begins.

    • Lower the Polarity of the Solvent System: If using a mixed-solvent system like ethanol/water, the addition of too much water (the "anti-solvent") too quickly can cause oiling out. Try re-dissolving the oil in more ethanol and then adding the hot water more slowly while the solution is vigorously stirred.

Q4: My final yield is very low. Where did my product go?

A4: Low recovery is a frustrating but solvable problem. Several factors could be at play.

  • Causality: Product loss can occur at multiple stages of the recrystallization process.

  • Potential Causes & Solutions:

    • Excessive Solvent: As discussed in Q1, using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[8].

    • Premature Crystallization: If the solution cools during a hot gravity filtration step, the product will crystallize in the filter paper along with the impurities. To prevent this, use a pre-heated funnel and flask and keep the solution hot throughout the filtration process[6][8].

    • Incomplete Crystallization: Ensure the flask is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of the solid from the solution.

    • Transfer Losses: Be meticulous when transferring the crystals from the flask to the filtration apparatus. Rinsing the flask with a small amount of the cold mother liquor can help transfer any remaining crystals[8].

Visualizing the Recrystallization Workflow

The following diagram outlines the key decision points and steps in a successful recrystallization experiment.

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool_slowly Cool Solution Slowly to Room Temperature check_insoluble->cool_slowly No hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry

Caption: A standard workflow for purification via recrystallization.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

Troubleshooting_Tree start Problem Encountered q_crystals No Crystals Formed? start->q_crystals q_oil Product Oiled Out? start->q_oil q_yield Yield is Low? start->q_yield sol_induce Action: Induce Crystallization (Scratch/Seed) q_crystals->sol_induce Yes sol_reheat Action: Re-heat, Add More Solvent, Cool Slowly q_oil->sol_reheat Yes sol_check_solvent Analysis: Used Too Much Solvent? q_yield->sol_check_solvent Yes sol_concentrate Action: Reduce Solvent Volume (Boil off excess) sol_induce->sol_concentrate Still No Crystals sol_check_solvent->sol_concentrate Yes (For next attempt) sol_check_transfer Analysis: Losses During Transfer or Hot Filtration? sol_check_solvent->sol_check_transfer No

Caption: A decision tree for troubleshooting common recrystallization issues.

Recommended Recrystallization Protocol

This protocol details the purification of 3-(4-ethoxycarbonylphenyl)benzoic acid using an ethanol/water mixed-solvent system.

Safety First: 3-(4-ethoxycarbonylphenyl)benzoic acid, like benzoic acid, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9][10]. The procedure should be performed in a well-ventilated fume hood. Avoid breathing dust[9][11].

ParameterRecommended Solvent System
Primary Solvent (Good) Ethanol
Anti-Solvent (Poor) Deionized Water
Rationale The compound is highly soluble in hot ethanol and poorly soluble in cold water. This large solubility differential is ideal for recrystallization[5][12].

Step-by-Step Methodology:

  • Dissolution: Place the crude 3-(4-ethoxycarbonylphenyl)benzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add ethanol dropwise while heating the flask on a hot plate with stirring, until the solid just dissolves. Note the volume of ethanol used.

  • Hot Filtration (If Necessary): If any insoluble impurities remain, perform a hot gravity filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Addition of Anti-Solvent: To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time to promote the growth of large crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[7].

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried, purified crystals. A sharp melting point range close to the literature value indicates high purity. Compare this to the melting point of your crude starting material, which should be lower and broader.

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.
  • University of Missouri-St. Louis. (2009). Experiment 9 — Recrystallization.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Ethoxybenzoic acid.
  • University of Rochester. (n.d.). Purification: How To - Crystallization.
  • Reddit. (2012). r/chemhelp: Help! Recrystallization sources of error.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127. Retrieved from [Link]

  • Fisher Scientific. (2018). Benzoic acid - SAFETY DATA SHEET.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid.

Sources

Controlling hydrolysis rates of ethyl ester groups in MOF synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Hydrolysis Rates of Ethyl Ester Groups in MOF Synthesis

Executive Summary

Subject: Optimization and Troubleshooting of In Situ Ethyl Ester Hydrolysis during Solvothermal MOF Synthesis. Applicability: Zirconium (UiO-series), Zinc (MOF-5 derivatives), and Titanium-based MOFs where ester-functionalized ligands are used as precursors. Goal: Achieve high-crystallinity and phase purity by regulating the release rate of the active carboxylate linker from its ethyl ester precursor.

The Mechanics of Control: "The Knobs"

In MOF synthesis, using an ethyl ester precursor (R-COOEt) instead of the free acid (R-COOH) is a strategic choice to slow down coordination. The ester must hydrolyze in situ to generate the active linker. If this rate is too fast, you get amorphous powder; too slow, and you get no crystals or unreacted defects.

The hydrolysis rate (


) follows this general proportionality in solvothermal conditions:


We control this via four primary variables:

VariableImpact on RateMechanismRecommended "Knob" Setting
Water Content High Impact Water is the stoichiometric reagent. In DMF/DEF, trace water is often insufficient for full conversion.0.5% – 4% v/v . Too Low: Incomplete hydrolysis. Too High: Rapid precipitation (amorphous).
pH (Catalyst) Critical Acid (HCl/Acetic Acid): Slow, reversible equilibrium. Promotes crystal growth. Base (Amines): Fast, irreversible (saponification).Acid Modulated: Use 30–100 eq. of Acetic Acid for controlled growth. Base: Avoid unless linker is sterically hindered.
Temperature High Impact Arrhenius dependence. Ethyl esters typically require

C for appreciable acid-catalyzed hydrolysis.
100^\circC – 120^\circC typical for solvothermal.

C may result in no reaction.
Solvent Medium Impact DMF decomposes to dimethylamine (base) at high T, accelerating hydrolysis.Use fresh DMF to avoid uncontrolled base catalysis.

Visualizing the Control Logic

The following diagram illustrates the competing pathways and how experimental conditions influence the outcome.

HydrolysisControl Ester Ethyl Ester Precursor (R-COOEt) Hydrolysis Hydrolysis Reaction Ester->Hydrolysis Water Water Content (Stoichiometric Reagent) Water->Hydrolysis Required Acid Acid Modulator (H+ Catalyst) Acid->Hydrolysis Slows Nucleation (Reversible) Base Base/Amine (OH- Catalyst) Base->Hydrolysis Accelerates (Irreversible) FreeAcid Free Carboxylic Acid (Active Linker) Hydrolysis->FreeAcid Fast Rate: FAST (Amorphous/Powder) FreeAcid->Fast High [H2O] or Base Slow Rate: CONTROLLED (Single Crystals) FreeAcid->Slow Acid Modulator Incomplete Rate: TOO SLOW (Defects/No Solid) FreeAcid->Incomplete Low T or Dry Solvent

Caption: Causal pathways in ester hydrolysis. Acid modulation favors crystallinity; base/excess water favors rapid amorphous precipitation.

Standard Operating Protocols (SOPs)

Protocol A: Acid-Modulated In Situ Hydrolysis (Recommended for Crystallinity)

Best for: Zr-MOFs (UiO-66, MOF-808) and stable carboxylate frameworks.

  • Precursor Dissolution: Dissolve Metal Salt (e.g., ZrCl

    
    ) and Ethyl Ester Linker in DMF.
    
  • Water Addition: Add deionized water (typically 1–3 eq. relative to DMF volume, or stoichiometric calculation based on ester groups).

    • Calculation: Ensure

      
      .
      
  • Modulator Addition: Add Acetic Acid or Formic Acid (30–100 equivalents).

    • Why: The acid protonates the carbonyl oxygen, making it susceptible to water attack, but it also competes for metal nodes, slowing down framework assembly.

  • Heating: Seal in an autoclave and heat to 120°C for 24–48 hours.

    • Note: Ethyl esters are robust. Lower temperatures (80°C) often fail to hydrolyze them efficiently in acidic media [1].

Protocol B: Base-Assisted Pre-Hydrolysis (For Stubborn Linkers)

Best for: Sterically hindered esters or when acid conditions degrade the ligand.

  • Saponification: Dissolve the ethyl ester in THF/MeOH (1:1). Add 2M NaOH (aq). Stir at 60°C until clear.

  • Acidification: Neutralize with dilute HCl to precipitate the free acid linker.

  • Isolation: Filter, wash, and dry the linker before MOF synthesis.

  • Synthesis: Use the purified free acid in the solvothermal reaction.

    • Why: Sometimes in situ control is too difficult. Separating the steps guarantees the linker is available.

Troubleshooting Guide

Use this decision tree to diagnose synthesis failures related to ester groups.

Troubleshooting Start Synthesis Outcome? Amorphous Amorphous / Rapid Precipitate Start->Amorphous NoSolid Clear Solution / No Solid Start->NoSolid Defective Crystals formed, but pore volume low or NMR shows Et group Start->Defective CheckWater Check Water Content Amorphous->CheckWater CheckTemp Check Temperature NoSolid->CheckTemp Digestion Action: 1H NMR Digestion (Confirm Ethyl presence) Defective->Digestion ReduceWater Action: Reduce H2O (Try 0.1% v/v) CheckWater->ReduceWater High CheckBase Check DMF Quality CheckWater->CheckBase Normal FreshDMF Action: Use Fresh DMF (Old DMF contains amines) CheckBase->FreshDMF IncreaseTemp Action: Increase T > 100°C CheckTemp->IncreaseTemp <100°C AddWater Action: Add H2O (1-2% v/v) CheckTemp->AddWater Temp OK MoreAcid Action: Increase Acid Modulator (Catalyzes hydrolysis) Digestion->MoreAcid

Caption: Diagnostic flow for ester-based MOF synthesis failures.

Specific Scenarios

Q1: My final MOF shows ethyl peaks in the H-NMR digestion. Is this a defect?

  • Diagnosis: Yes. This is "incomplete hydrolysis." The ester group is still attached, acting as a "cap" that terminates the network connectivity (missing linker defect).

  • Fix:

    • Increase Water: The reaction is likely water-starved.

    • Increase Acidity: Add more HCl or Acetic Acid. Acid catalyzes the hydrolysis mechanism (A_AC2 pathway) [2].

    • Extend Time: Ethyl esters are slower to hydrolyze than methyl esters.

Q2: I get a gel immediately upon heating.

  • Diagnosis: Uncontrolled hydrolysis. The ester hydrolyzed too fast, creating a high concentration of carboxylate that instantly reacted with the metal.

  • Fix:

    • Lower Water: Reduce added water.

    • Fresh Solvent: Ensure your DMF is not hydrolyzed (smells fishy = amines present = base catalysis).

    • Add Monocarboxylic Modulator: Add Benzoic acid to compete with the linker and slow down nucleation.

Frequently Asked Questions (FAQ)

Q: Why use ethyl esters instead of methyl esters? A: Ethyl esters are slightly more sterically hindered and hydrophobic. This slows down the hydrolysis rate compared to methyl esters, offering a wider "window" for controlled crystal growth. However, they require slightly higher temperatures to activate [3].

Q: Can I use ethanol as a co-solvent to control the rate? A: Yes, but be careful. Adding ethanol drives the equilibrium backward (toward the ester) according to Le Chatelier’s principle.



Use ethanol only if you need to slow down a reaction that is proceeding too violently.

Q: Does the metal source matter for hydrolysis? A: Yes. Highly Lewis acidic metals (Zr4+, Hf4+) can activate the carbonyl group, effectively catalyzing the hydrolysis themselves. Syntheses involving ZrCl


 often hydrolyze esters faster than those using Zn(NO

)

[4].

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal. Link

  • Larson, G. L., & Weber, J. C. (1994). "Silicon-Based Group Transfer Agents." Reaction of esters with water. Link

  • Bai, Y., et al. (2016). "Zr-based metal-organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews. Link

Separating 3-(4-ethoxycarbonylphenyl)benzoic acid from homocoupling byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Target: 3-(4-ethoxycarbonylphenyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of unsymmetrical biphenyls synthesized via Suzuki-Miyaura cross-coupling. The isolation of 3-(4-ethoxycarbonylphenyl)benzoic acid (a mono-ester, mono-acid) from its symmetrical homocoupling byproducts is a classic exercise in exploiting subtle physicochemical differences.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol to ensure high-purity isolation.

Executive Summary: The Separation Challenge

During the synthesis of 3-(4-ethoxycarbonylphenyl)benzoic acid, you are likely coupling a boronic acid (e.g., 3-carboxyphenylboronic acid) with an aryl halide (e.g., ethyl 4-bromobenzoate). This reaction typically generates two major symmetrical byproducts:

  • Byproduct 1 (Di-acid): Biphenyl-3,3'-dicarboxylic acid (via boronic acid homocoupling).

  • Byproduct 2 (Di-ester): Diethyl biphenyl-4,4'-dicarboxylate (via aryl halide homocoupling).

The separation strategy relies on two sequential physicochemical filters: pKa-dependent phase partitioning and symmetry-driven differential solubility .

Troubleshooting FAQs: Mechanisms & Causality

FAQ 1: Why am I seeing such high levels of homocoupling byproducts in my crude mixture? Answer: Homocoupling is an inherent competing pathway in palladium-catalyzed cross-couplings. The homocoupling of the boronic acid is typically mediated by Pd(II) species and is significantly accelerated by the intrusion of molecular oxygen, which acts as an oxidant to continuously regenerate Pd(II) from Pd(0)[1][2]. Conversely, the homocoupling of the aryl halide often occurs via reductive elimination from a transient Pd(II) intermediate formed by disproportionation[3]. Causality & Fix: To suppress this, rigorously degas your solvents (e.g., via freeze-pump-thaw or subsurface inert gas sparging) and maintain a strict nitrogen or argon atmosphere[4].

FAQ 2: Why must I use Sodium Bicarbonate (


) instead of Sodium Hydroxide (

) for the acid-base extraction?
Answer: This is the most common point of failure in this workflow. Your target molecule contains a labile ethyl ester group. If you use a strong base like

, you will induce base-catalyzed ester hydrolysis (saponification)[5][6][7]. This irreversible reaction will cleave the ethyl ester, converting your target molecule entirely into the di-acid byproduct. Causality & Fix:

is a weak base. It is sufficiently basic to deprotonate the carboxylic acid (pKa ~4.2) to form a water-soluble sodium carboxylate salt, but it is not nucleophilic or basic enough to hydrolyze the ester group at room temperature.

FAQ 3: Both the target mono-acid and the di-acid byproduct precipitate when I acidify the aqueous layer. How do I separate them? Answer: You must exploit the dramatic differences in their crystal lattice energies. Causality & Fix: Biphenyl dicarboxylic acids (the di-acid byproduct) possess two carboxylic acid groups that form extensive, highly ordered intermolecular hydrogen-bonding networks. This rigid, symmetrical lattice makes them notoriously insoluble in aprotic organic solvents like dichloromethane (DCM)[8][9]. In contrast, your target molecule has one ester and one acid group. This breaks the molecular symmetry and prevents the formation of an extended hydrogen-bond polymer, rendering the mono-ester highly soluble in DCM. Triturating the mixed solid with DCM will selectively dissolve your target.

Quantitative Data: Physicochemical Properties

The following table summarizes the structural logic that dictates the separation workflow.

CompoundStructure TypeFunctional GroupsEst. pKaSol. in Aq.

Sol. in DCM
3-(4-ethoxycarbonylphenyl)benzoic acid Target1x -COOH, 1x -COOEt~4.2High (as sodium salt)High (asymmetric)
Diethyl biphenyl-4,4'-dicarboxylate Byproduct 22x -COOEtN/A (Neutral)Insoluble High
Biphenyl-3,3'-dicarboxylic acid Byproduct 12x -COOH~4.0, 4.8High (as di-sodium salt)Low (rigid H-bonds)
Standard Operating Procedure: Step-by-Step Separation

This protocol is designed as a self-validating system . Each phase transition provides immediate visual or analytical feedback to confirm success.

Phase 1: Removal of the Neutral Di-ester

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Alkaline Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous

    
    . Shake vigorously and vent the liberated 
    
    
    
    gas.
  • Phase Separation: Allow the layers to separate. The target mono-acid and the di-acid byproduct partition into the lower aqueous layer as sodium salts. The neutral di-ester remains in the upper EtOAc layer.

    • Validation Check: Spot the EtOAc layer on a TLC plate. If the target mono-acid (which trails heavily on silica) is still present, repeat the

      
       extraction until the organic layer only contains the high-Rf di-ester.
      

Phase 2: Isolation of the Acidic Fraction 4. Acidification: Transfer the combined aqueous layers to an Erlenmeyer flask equipped with a stir bar. Cool the flask in an ice bath. Slowly add 2M


 dropwise until the solution reaches pH 1-2.
  • Validation Check: A thick white precipitate must form. This solid is a mixture of the protonated target mono-acid and the di-acid byproduct.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. Dry the solid thoroughly under a high vacuum.

Phase 3: Differential Solubilization (Trituration) 6. Trituration: Transfer the completely dried mixed solid to a round-bottom flask. Add Dichloromethane (DCM) (approx. 15 mL per gram of solid). Stir vigorously at room temperature for 30–45 minutes.

  • Causality: The asymmetric target molecule dissolves into the DCM. The highly symmetrical di-acid byproduct remains suspended as an insoluble white powder.

  • Final Isolation: Filter the suspension through a fine-porosity fritted funnel. Discard the solid filter cake (di-acid byproduct).

  • Concentration: Evaporate the DCM filtrate under reduced pressure using a rotary evaporator to yield the pure 3-(4-ethoxycarbonylphenyl)benzoic acid.

Process Visualization

G Crude Crude Reaction Mixture in EtOAc Ext1 Extract with sat. aq. NaHCO3 Crude->Ext1 Org1 Organic Phase Di-ester Byproduct (Neutral) Ext1->Org1 Neutral species partition to organic Aq1 Aqueous Phase Target & Di-acid (Sodium Salts) Ext1->Aq1 Acidic species partition to aqueous Acidify Acidify with 2M HCl to pH 2 & Filter Precipitate Aq1->Acidify Precip Mixed Solid Precipitate (Target + Di-acid) Acidify->Precip Protonation induces precipitation Triturate Triturate with DCM & Filter Precip->Triturate Filtrate DCM Filtrate Evaporate to yield TARGET MONO-ACID Triturate->Filtrate Asymmetric Target is soluble Solid Insoluble Solid Di-acid Byproduct Triturate->Solid Symmetric Di-acid is insoluble

Workflow for separating 3-(4-ethoxycarbonylphenyl)benzoic acid from homocoupling byproducts.
References
  • Cross-Coupling Reactions Guide: Fundamental Mechanism. JMCCT.
  • Biphenyl-4,4'-dicarboxylic acid. Guidechem.
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. SciSpace.
  • Ester hydrolysis: Base hydrolysis. Science Revision.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Molecular Oxygen in Suzuki Homocoupling. Chemistry Stack Exchange.
  • What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?
  • Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams.
  • The Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Technical Support Center: Palladium Catalyst Removal from Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In late-stage drug development and active pharmaceutical ingredient (API) synthesis, reducing transition metal residues to meet ICH guidelines (<10 ppm) is a critical regulatory hurdle. Biphenyl carboxylic acids—frequently synthesized via Suzuki-Miyaura cross-couplings—present a unique purification challenge. Standard filtration fails because the product itself actively coordinates with the metal.

This guide is designed to move beyond basic instructions by explaining the causality behind experimental failures and providing self-validating protocols to ensure your purification workflows are robust, scalable, and scientifically sound.

Mechanistic Insight: The Coordination Challenge

The fundamental causality behind palladium retention in carboxylic acids lies in coordination chemistry. During a cross-coupling reaction, basic conditions deprotonate the carboxylic acid. The resulting carboxylate anion acts as a strong, bidentate oxygen-donor ligand that tightly chelates Pd(II) species, forming highly soluble complexes. Because this is a chemical bond rather than physical entrapment, standard physisorption (e.g., Celite or bare silica gel) cannot strip the chelated palladium from your product [1].

To successfully scavenge the metal, we must thermodynamically disrupt this complex by manipulating the pH, thereby forcing the palladium into the waiting pores of a high-affinity scavenger.

Mechanism Complex Pd-Carboxylate Complex (Soluble, High Affinity) Protonation Acidification (pH 2-3) Protonates -COO⁻ to -COOH Complex->Protonation Add AcOH FreePd Free Pd(II) / Pd(0) + Neutral Biphenyl Acid Protonation->FreePd Breaks Chelation Scavenger Thiourea/Thiol Resin (Soft Donor Ligands) FreePd->Scavenger Add Scavenger BoundPd Resin-Bound Pd (Insoluble, Filterable) Scavenger->BoundPd Irreversible Capture

Mechanistic pathway of palladium release via acidification and subsequent resin capture.

Troubleshooting & FAQs

Q: Why does standard silica chromatography fail to reduce palladium below 500 ppm in my biphenyl carboxylic acid product? A: Standard silica gel relies on weak physical adsorption. The stable palladium-carboxylate complex formed during your reaction easily outcompetes silica and co-elutes with your product. To successfully remove the metal, you must deploy a functionalized scavenger with soft donor atoms (like sulfur in thiourea) that thermodynamically outcompetes the carboxylate for the palladium [1].

Q: I added a thiol scavenger, but my palladium levels are still high. What went wrong? A: The most common failure point is the pH of the workup solution. If the solution remains basic or neutral, the carboxylate maintains its strong coordination to the palladium, creating a kinetic barrier that the scavenger cannot overcome. You must acidify the solution (pH 2–3) using a weak acid like acetic acid. This protonates the carboxylate back to a neutral carboxylic acid (-COOH), breaking the chelation and releasing free Pd ions for the scavenger to capture [2].

Q: Why am I experiencing massive yield loss (up to 40%) when using amine-functionalized silica scavengers? A: Amine-functionalized scavengers (e.g., primary amines, ethylenediamine) are inherently basic. When introduced to a biphenyl carboxylic acid, an acid-base reaction occurs, forming an insoluble carboxylate-ammonium salt that binds your API directly to the silica backbone. For acidic APIs, you must strictly avoid basic scavengers and instead use neutral, sulfur-based scavengers [3].

Q: How can I ensure the scavenging kinetics are fast enough for process-scale work? A: Scavenging is a heterogeneous process; the Pd must physically diffuse into the pores of the resin or silica. At room temperature, this diffusion is sluggish. Increasing the temperature to 50–60 °C significantly accelerates the kinetic rate of diffusion and binding. Additionally, using a polar aprotic solvent (like THF or DMF) ensures the biphenyl carboxylic acid remains fully dissolved, preventing coprecipitation [4].

Troubleshooting Logic Tree

Troubleshooting Start High Pd in Carboxylic Acid (>10 ppm) CheckpH Is workup pH < 4? Start->CheckpH Acidify Acidify with AcOH/HCl to protonate acid CheckpH->Acidify No CheckScav Using Amine Scavenger? CheckpH->CheckScav Yes Acidify->CheckScav ChangeScav Switch to Thiourea/Thiol to avoid salt formation CheckScav->ChangeScav Yes CheckKin Agitation Time & Temp? CheckScav->CheckKin No ChangeScav->CheckKin Optimize Increase to 60°C for 16h CheckKin->Optimize Suboptimal Success Pd < 10 ppm (API Compliant) CheckKin->Success Optimal Optimize->Success

Troubleshooting logic tree for resolving high palladium residues in carboxylic acids.

Scavenger Selection Data

To optimize your workflow, select a scavenger that provides high affinity for palladium while remaining chemically orthogonal to your carboxylic acid product.

Scavenger TypeFunctional GroupAffinity for PdCompatibility with Carboxylic AcidsOptimal pHExpected Pd Reduction
Macroporous Polymer ThioureaVery HighExcellent (Neutral; no salt formation)2.0 - 4.0>98%
Functionalized Silica Thiol (-SH)HighGood (Weakly acidic)2.0 - 5.0>95%
Functionalized Silica Amine (-NH₂)ModeratePoor (Forms carboxylate salts)7.0 - 9.0<50% (High API loss)
Activated Carbon N/A (Physisorption)LowModerate (Non-specific binding)Any60-80%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific checkpoints, the protocol inherently diagnoses its own success or failure without requiring external guesswork.

Protocol A: Batch Scavenging with Macroporous Thiourea

Best for early-stage development and batch-reactor scale-up.

  • Dissolution & Acidification: Dissolve the crude biphenyl carboxylic acid in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 10-20 volumes. Add glacial acetic acid dropwise until the apparent pH of the solution is 2–3.

    • Causality: This breaks the Pd-carboxylate chelation, freeing the metal.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Thiourea resin (e.g., QuadraPure TU) relative to the initial palladium catalyst loading used in the cross-coupling reaction.

  • Kinetic Incubation: Agitate the suspension mechanically at 50–60 °C for 12 to 16 hours.

    • Causality: Thermal energy is required to accelerate the diffusion of Pd ions into the polymer matrix pores.

  • Filtration & Wash: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of fresh THF to ensure complete recovery of the API.

  • Validation Checkpoint: Concentrate the filtrate and weigh the product to calculate the mass balance.

    • System Validation: A yield of >95% validates that the scavenger was chemically orthogonal to the carboxylic acid. An ICP-MS result of <10 ppm validates the thermodynamic disruption of the Pd-carboxylate complex. If yield is low, verify that an amine scavenger was not mistakenly used.

Protocol B: Continuous Flow Scavenging (Cartridge Format)

Best for process chemistry, flow-systems, and rapid library purification.

  • Cartridge Priming: Wet a pre-packed silica thiol cartridge (e.g., SiliaMetS Thiol) with 5 column volumes of the process solvent (e.g., Toluene/MeOH mixture).

  • Feed Preparation: Adjust the crude reaction mixture to pH 3 using dilute HCl. Filter the feed solution through a 0.45 µm PTFE membrane.

    • Causality: Removing colloidal particulates prevents physical clogging and over-pressurization of the packed bed.

  • Flow Processing: Pump the solution through the cartridge using a flow rate that guarantees a residence time of 10–15 minutes inside the active resin bed.

  • Validation Checkpoint: Collect the eluate.

    • System Validation: The process validates visually if the eluate runs entirely clear (loss of the characteristic yellow/brown Pd tint). Confirm via ICP-MS; if Pd >10 ppm, the residence time was too short (flow rate too high) or the cartridge capacity was exceeded.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, ACS Publications.[Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028 Organic Process Research & Development, ACS Publications.[Link]

  • QuadraPure TU: Polymer Metal Scavenger Johnson Matthey Technical Resources.[Link]

Technical Support Center: Thermal Stability of Biphenyl Monoethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Biphenyl Monoethyl Esters (e.g., Ethyl biphenyl-4-carboxylate or the monoethyl ester of biphenyl-4,4'-dicarboxylic acid). These compounds are critical intermediates in the synthesis of liquid crystals, pharmaceuticals, and MOF (Metal-Organic Framework) linkers.

While generally robust, they exhibit specific thermal behaviors—volatility, transesterification, and phase transitions—that often confuse standard analytical workflows.

Current Status: Operational 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability, Degradation Mechanisms, and Analytical Troubleshooting

Part 1: Executive Technical Overview

Biphenyl monoethyl esters are aromatic esters characterized by a biphenyl core and an ethoxycarbonyl group. Their thermal stability profile is defined by three competing mechanisms:

  • Volatility vs. Decomposition: Unlike aliphatic esters, the rigid biphenyl core confers high thermal stability (often stable >250°C). However, simple monoesters (e.g., Ethyl biphenyl-4-carboxylate) have relatively low melting points (~51°C) and significant vapor pressure, leading to sublimation or evaporation before chemical decomposition occurs.

  • Intermolecular Anhydride Formation: For dicarboxylic acid monoesters (e.g., Biphenyl-4,4'-dicarboxylic acid monoethyl ester), heating can induce intermolecular condensation between the free acid and ester groups, or between two acid groups, releasing water/alcohol and forming anhydrides or oligomers.

  • Injector-Port Degradation: In GC-MS analysis, "thermal instability" is often a misdiagnosis of catalytic transesterification or pyrolysis occurring in the hot, active liner of the instrument.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample disappears or shows low recovery during vacuum drying/heating."

Diagnosis: Sublimation/Volatility , not Chemical Decomposition. Mechanism: The biphenyl ring system is planar and rigid, but the lack of hydrogen bond donors (in simple diesters or monoesters) leads to high vapor pressure. Ethyl biphenyl-4-carboxylate (MP: 51°C) can sublime under high vacuum even at moderate temperatures (40–60°C).

Corrective Action:

  • Protocol Adjustment: Switch from high-vacuum oven drying to desiccator drying at ambient temperature using

    
     or silica gel.
    
  • Validation: Perform a TGA (Thermogravimetric Analysis) run.[1][2][3][4] If the weight loss onset is sharp and leaves 0% residue without a char step, it is evaporation/sublimation.

Issue 2: "I see multiple unexpected peaks in my GC-MS chromatogram."

Diagnosis: Thermal Transesterification or Injector Pyrolysis . Mechanism: If your sample is dissolved in methanol or another alcohol, the high temperature of the GC injector (250°C+) can catalyze transesterification, converting your Ethyl ester into a Methyl ester.

  • Reaction:

    
    
    
  • This is often catalyzed by active sites (silanols) in the glass liner.

Corrective Action:

  • Solvent Swap: Immediately switch the dissolution solvent to an aprotic solvent like Dichloromethane (DCM) , Ethyl Acetate , or Acetonitrile .

  • Liner Deactivation: Use a deactivated inlet liner (e.g., cyclo-double-gooseneck) to minimize catalytic surface activity.

Issue 3: "The melting point is broad or inconsistent (e.g., 140°C vs 290°C)."

Diagnosis: Phase Transition vs. Oligomerization. Mechanism:

  • Simple Esters: Ethyl biphenyl-4-carboxylate melts sharply at ~51°C.

  • Acid-Esters: Biphenyl-4,4'-dicarboxylic acid monoethyl ester has a free carboxylic acid. Upon heating, it may undergo a solid-solid transition or begin to dehydrate (forming anhydrides) before melting. The "melting point" observed is often the decomposition point of the in situ formed anhydride.

Corrective Action:

  • DSC Analysis: Do not rely on capillary melting points. Run a DSC (Differential Scanning Calorimetry) method (see Protocol A below). Look for an endotherm (melting) followed immediately by an exotherm (reaction/decomposition).

Part 3: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Stability Assessment

Objective: Distinguish between physical melting and chemical degradation (anhydride formation/decarboxylation).

Materials:

  • Instrument: Mettler Toledo DSC 3+ or equivalent.[5]

  • Pan: Hermetically sealed aluminum pan (to suppress evaporation).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    

Step-by-Step:

  • Sample Prep: Weigh 2–5 mg of the biphenyl ester into the aluminum pan. Seal hermetically.

  • Cycle 1 (Conditioning): Equilibrate at 25°C.

  • Ramp 1 (Analysis): Heat from 25°C to 300°C at 10°C/min .

  • Data Interpretation:

    • Sharp Endotherm (Low T): Melting point (e.g., ~51°C for ethyl biphenyl-4-carboxylate).

    • Broad Endotherm (High T): Volatilization (if pan leaks) or Decarboxylation.

    • Exotherm: Polymerization or oxidative decomposition.

    • Step Change: Glass Transition (

      
      ), relevant for oligomeric byproducts.
      
Protocol B: Forced Degradation (Hydrolysis Stress Test)

Objective: Determine the susceptibility of the ester linkage to hydrolytic cleavage (simulating storage stability).

Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add 0.1M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Add 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Result: Biphenyl esters are generally stable to acid but highly susceptible to base hydrolysis (saponification), rapidly converting to the biphenyl carboxylic acid (precipitate).

Part 4: Visualization of Stability Pathways

The following diagram illustrates the thermal and chemical fate of a generic Biphenyl Monoethyl Ester (specifically the mono-ester of a dicarboxylic acid, which represents the most complex stability case).

BiphenylStability cluster_legend Process Type Ester Biphenyl Monoethyl Ester (Solid) Melt Liquid Phase (Melted) Ester->Melt Heat > Tm (~51°C) Vapor Vapor Phase (Sublimation) Ester->Vapor Vacuum + Heat (Sublimation) TransEst Methyl Ester Analog (GC Artifact) Ester->TransEst MeOH Solvent + GC Injector Acid Biphenyl Carboxylic Acid (Hydrolysis Product) Melt->Acid Moisture + Heat (Hydrolysis) Anhydride Polymeric Anhydride (Thermal Degradation) Melt->Anhydride Heat > 200°C (-EtOH, -H2O) key1 Physical Change (Reversible) key2 Chemical Degradation (Irreversible)

Caption: Thermal fate map of biphenyl monoethyl esters showing physical transitions (melting/sublimation) vs. chemical degradation pathways (anhydride formation/hydrolysis) and analytical artifacts.

Part 5: Quantitative Data Summary

Table 1: Thermal Properties of Key Biphenyl Esters

CompoundCAS No.[4][6]Melting Point (

)
Boiling/Decay PointStability Risk
Ethyl biphenyl-4-carboxylate 6301-56-051°C [1]290°C (Boiling)High Volatility (Sublimes)
Biphenyl-4,4'-dicarboxylic acid 787-70-2>300°C [2]~300°C (Sublimes)Stable, low solubility
Dimethyl biphenyl-4,4'-dicarboxylate 792-74-5214–217°C [3]Stable >350°CVery Stable
Biphenyl-4,4'-dicarboxylic acid monoethyl ester N/A (Intermediate)~230–250°C*Decarboxylates >260°CCondensation Risk (Anhydride)

*Note: Mono-esters of dicarboxylic acids often do not show a clean melting point due to simultaneous cyclization or degradation.

Part 6: References

  • NIST Chemistry WebBook. (2025). Dimethyl biphenyl-4,4'-dicarboxylate Thermochemistry Data. SRD 69. Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,4'-Biphenyl Coordination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with unsymmetrical ligands like 3,4'-biphenyldicarboxylic acid (3,4'-H₂bpdc) and its derivatives presents unique steric challenges in metal-organic framework (MOF) and coordination polymer (CP) synthesis. The rotational freedom and dihedral twisting of the biphenyl core often lead to unpredictable coordination geometries.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you engineer stable, highly crystalline frameworks.

Part 1: Causality-Driven FAQs

Q1: Why does my 3,4'-bpdc synthesis yield amorphous precipitates instead of crystalline MOFs? A1: Amorphous precipitation is a hallmark of rapid, uncontrolled coordination driven by the unsymmetrical steric profile of the 3,4'-biphenyl core. Unlike the linear 4,4'-isomer, the 3,4'-isomer induces a "steric trap." The meta-carboxylate coordinates rapidly, while the para-carboxylate struggles to align with the growing lattice due to the dihedral twist of the biphenyl rings, causing massive defect accumulation. Solution: Implement a modulator-based approach (e.g., using acetic acid). Modulators competitively bind to metal coordination sites, slowing down framework extension. This thermodynamic delay allows the 3,4'-biphenyl rings to rotate into their optimal dihedral angles, promoting long-range crystalline order.

Q2: How do I overcome steric blocking when attempting to form 3D frameworks with 3,4'-bpdc? A2: The twist angle between the two phenyl rings in 3,4'-bpdc restricts the ligand, often resulting in 1D chains or 2D sheets because the bulky aromatic rings block axial coordination sites on the metal nodes[1]. Solution: Introduce N-donor auxiliary "pillar" ligands. Using flexible or elongated N-donors like 1,3-bis(4-pyridyl)propane (bpp) expands the spatial gaps between the biphenyl sheets. This relieves the steric strain and successfully bridges 2D layers into a 3D architecture. For example, the successful hydrothermal synthesis of the mixed-ligand compound [Zn(3,4'-bpdc)(bpp)]ₙ demonstrates how bpp acts as a spatial buffer to accommodate the biphenyl twist[2].

Q3: Does the choice of metal ion affect the steric hindrance of unsymmetrical biphenyl ligands? A3: Absolutely. Transition metals with smaller ionic radii are highly susceptible to steric crowding from the biphenyl core. Larger ions or cluster-forming metals offer more flexible coordination spheres that can accommodate the awkward bite angles of unsymmetrical carboxylate groups. For instance, highly unsymmetrical ligands like 2,3,3',4'-biphenyl tetracarboxylic acid (H₄bptc) have been successfully coordinated with Mn(II) and Ni(II) by leveraging hydrothermal conditions to force polynuclear cluster formation (e.g., [Mn₅(μ₃-OH)₂(bptc)₂(H₂O)₆]ₙ), which distributes the steric bulk across multiple metal centers[3].

Part 2: Quantitative Data Comparison

To optimize your experimental design, refer to the following structural and synthetic parameters comparing biphenyl ligand isomers and their typical coordination behaviors.

Ligand TypeSymmetrySteric Hindrance LevelTypical M-M DistanceRequired Temp (°C)Dimensionality Outcome
4,4'-bpdc High (D2h)Low~10.5 Å80 - 1003D Rigid Frameworks
3,4'-bpdc Low (Cs)High8.5 - 9.5 Å120 - 1601D Chains / 2D Sheets
2,3,3',4'-bptc AsymmetricVery High< 5.0 Å (Clusters)140 - 1803D Porous Networks

Part 3: Self-Validating Experimental Protocols

Protocol: Hydrothermal Synthesis of 3,4'-Biphenyl Coordination Polymers via N-Donor Pillaring

This protocol details the synthesis of a highly crystalline 3D MOF using 3,4'-H₂bpdc by mitigating steric hindrance via auxiliary pillaring[2].

Step 1: Pre-dissolution & Deprotonation Control

  • Action: Suspend 0.1 mmol of 3,4'-H₂bpdc and 0.1 mmol of 1,3-bis(4-pyridyl)propane (bpp) in 10 mL of deionized water. Add 0.2 M NaOH dropwise until the pH reaches 6.5.

  • Causality: The unsymmetrical 3,4'-H₂bpdc has poor solubility and differential pKa values for its meta and para carboxylates. Gradual pH adjustment ensures simultaneous deprotonation, preventing the meta-carboxylate from prematurely coordinating and crashing out of the solution.

Step 2: Metal-Ligand Assembly

  • Action: Slowly add 0.15 mmol of Zn(NO₃)₂·6H₂O dissolved in 5 mL of water to the ligand mixture under continuous stirring. Add 0.05 mL of glacial acetic acid as a modulator.

  • Causality: The acetic acid acts as a competing monocarboxylic agent. It temporarily caps the Zn(II) sites, preventing rapid, sterically hindered oligomerization and forcing the system into a thermodynamic, rather than kinetic, assembly pathway.

Step 3: Hydrothermal Crystallization

  • Action: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 140 °C for 72 hours, followed by cooling to room temperature at a rate of 5 °C/hour.

  • Causality: The elevated temperature provides the activation energy required for the biphenyl rings to overcome rotational energy barriers, while the slow cooling rate ensures defect-free crystal lattice formation.

Step 4: Self-Validation / Quality Control

  • Action: Filter and wash the resulting crystals with distilled water and ethanol. Perform a Powder X-Ray Diffraction (PXRD) scan.

  • Validation Logic: If the PXRD pattern shows broad, undefined humps, the steric hindrance was not overcome (kinetic trapping). If sharp peaks are observed at low angles (2θ < 10°), the bpp ligand successfully pillared the 2D sheets into a 3D framework, confirming the circumvention of the 3,4'-biphenyl steric block.

Part 4: Troubleshooting Workflow Visualization

The following logical pathway illustrates the diagnostic process for resolving coordination failures when using 3,4'-biphenyl ligands.

TroubleshootingWorkflow Start Start: 3,4'-Biphenyl Coordination Check1 Result: Amorphous Precipitate? Start->Check1 Action1 Add Monocarboxylic Modulator (Slows coordination rate) Check1->Action1 Yes Check2 Result: 1D/2D Low Dimensionality? Check1->Check2 No Success Success: Crystalline 3D Framework Action1->Success Action2 Add N-donor Pillar Ligands (e.g., bpp, bib) Check2->Action2 Yes Check3 Result: No Coordination (Free Ligand)? Check2->Check3 No Action2->Success Action3 Increase Temp & Adjust pH (Forces deprotonation) Check3->Action3 Yes Check3->Success No Action3->Success

Diagnostic workflow for overcoming steric hindrance and dimensionality limits in 3,4'-biphenyl MOFs.

References

  • Two coordination polymers: luminescent, photocatalytic property and enhancement activity on prostate cancer combined with 125I radioactive particle placement.
  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers.
  • Treatment and Clinical Nursing Application of Mn(II) and Ni(II)-based Coordination Polymers on the Improvement of Depression and Anxiety in Vascular Surgery.

Sources

Validation & Comparative

In-Depth Technical Guide: 1H NMR Spectrum Analysis of 3-(4-Ethoxycarbonylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for pharmaceutical researchers. It synthesizes theoretical principles with practical spectral data to ensure precise structural verification.

Executive Summary & Strategic Context

In drug discovery, the biphenyl scaffold is a privileged structure, serving as the core for numerous AT1 receptor antagonists and liquid crystals. 3-(4-ethoxycarbonylphenyl)benzoic acid (Formula:


) represents a critical "non-symmetric" intermediate where the differentiation between the meta-substituted ring (Ring A) and the para-substituted ring (Ring B) is analytically paramount.

This guide provides a definitive 1H NMR structural analysis. Unlike standard reports, we objectively compare this molecule’s spectral "performance" (resolution and distinctness) against its critical alternatives: its regioisomer (4,4'-isomer) , its hydrolysis impurity (di-acid) , and its starting materials .

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), we utilize a self-validating protocol where specific signals act as internal quality controls.

Methodology
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic overlap).

  • Solvent Selection:

    • Primary:DMSO-d6 (99.9% D).

      • Reasoning: Ensures full solubility of the carboxylic acid and slows proton exchange, allowing the -COOH proton to appear as a distinct singlet >12 ppm.

    • Alternative:CDCl3 .[1]

      • Limitation: The carboxylic acid proton may broaden or disappear due to exchange; aromatic resolution often differs due to lack of polar solvation shells.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Workflow Diagram

G Start Sample Preparation (5-10 mg) Solvent Solvent Choice: DMSO-d6 Start->Solvent Acquisition Acquisition: ns=16, d1=2s Solvent->Acquisition Process Processing: LB=0.3 Hz, Phase Acquisition->Process QC_Check QC Check: Is -COOH visible? Process->QC_Check QC_Check->Solvent No (Retest) Analysis Structural Assignment QC_Check->Analysis Yes (>12 ppm)

Figure 1: Operational workflow for high-fidelity NMR acquisition of biphenyl acids.

Spectral Analysis & Assignment (The Product)

The power of this analysis lies in distinguishing the Ring A (meta-substituted) pattern from the Ring B (para-substituted) pattern.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
SignalShift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
1 13.10Broad Singlet1H-COOHDeshielded acid proton; visible in DMSO.
2 8.25Singlet (t)1HAr-H (Ring A, C2)"Island" proton between COOH and Phenyl. Most deshielded on Ring A.
3 8.06Doublet2HAr-H (Ring B, C2'/C6')Ortho to Ester. Part of AA'BB' system.[2]
4 8.00 - 8.05Multiplet2HAr-H (Ring A, C4/C6)Ortho to COOH or Phenyl. Overlaps with Signal 3.
5 7.86Doublet2HAr-H (Ring B, C3'/C5')Ortho to Phenyl connection. Shielded relative to C2'.
6 7.65Triplet1HAr-H (Ring A, C5)Meta to both substituents. Classic triplet of 1,3-subst system.
7 4.35Quartet2H-OCH2-Ethyl ester methylene.
8 1.35Triplet3H-CH3Ethyl ester methyl.

Note: Chemical shifts are calibrated to DMSO-d6 (2.50 ppm). Assignments validated against 3,4'-biphenyldicarboxylic acid standards [1].

Detailed Mechanistic Insight
  • The "Island" Proton (H2, ~8.25 ppm): This is the diagnostic beacon for the meta-substituted ring. It appears as a narrow triplet (often looking like a singlet) due to small meta-coupling (

    
     Hz). Its presence confirms the 1,3-substitution pattern of the benzoic acid moiety.
    
  • The AA'BB' System (Ring B): The protons on the ethyl benzoate ring appear as two distinct doublets (Roofing effect towards each other). The doublet at ~8.06 ppm is ortho to the electron-withdrawing ester, while the doublet at ~7.86 ppm is ortho to the biphenyl linkage.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's spectral signature against its three most common "alternatives" (impurities or isomers) encountered during synthesis.

Scenario A: Distinguishing from the Regioisomer (4,4'-Isomer)

In Suzuki couplings, using 4-bromobenzoic acid instead of 3-bromobenzoic acid yields 4-(4-ethoxycarbonylphenyl)benzoic acid .

FeatureTarget: 3-(4-ethoxy...) Alternative: 4-(4-ethoxy...) Differentiation Logic
Symmetry Asymmetric (Meta-Para)Symmetric (Para-Para)Critical Check
Ring A Signals 1s, 2d, 1t (4 distinct env.)2d (AA'BB' system)Look for the singlet at 8.25 ppm . If absent, you have the wrong isomer.
Complexity High (Multiplets overlap)Low (Two pairs of doublets)The 4,4'-isomer shows only two sets of AA'BB' signals in the aromatic region.
Scenario B: Distinguishing from Hydrolysis Impurity (Di-acid)

Storage or wet solvents can hydrolyze the ester to 3-(4-carboxyphenyl)benzoic acid .

FeatureTarget (Mono-ester) Alternative (Di-acid) Differentiation Logic
Aliphatic Region Quartet (4.35) + Triplet (1.[3]35)Silent (No signals < 7 ppm)Instant Check: Absence of ethyl signals confirms hydrolysis.
Acid Proton 1H (13.1 ppm)2H (Broad, ~13.0 ppm)Integration of the acid peak doubles in the impurity.
Scenario C: Distinguishing from Starting Material (Boronic Acid)

Residual 4-ethoxycarbonylphenylboronic acid may persist.

FeatureTarget (Product) Alternative (Boronic Acid) Differentiation Logic
B-OH Protons NoneBroad singlet ~8.0-8.2 ppmBoronic acid -OH protons often appear in the aromatic region in DMSO.
Aromatic Integration 8 Protons4 ProtonsThe product has double the aromatic integral of the starting fragment.

Decision Logic for Quality Control

Use the following logic tree to interpret your spectrum.

DecisionTree CheckEthyl Step 1: Check 1.0 - 5.0 ppm Are Ethyl signals (q, t) present? CheckSym Step 2: Check Aromatic Region Is there a Singlet ~8.25 ppm? CheckEthyl->CheckSym Yes Impurity_Hydrolysis Result: Hydrolysis Product (Di-acid impurity) CheckEthyl->Impurity_Hydrolysis No Impurity_Isomer Result: Regioisomer (4,4'-isomer) CheckSym->Impurity_Isomer No (Only Doublets) Confirm Result: Target Compound Confirmed CheckSym->Confirm Yes

Figure 2: Logical decision tree for validating 3-(4-ethoxycarbonylphenyl)benzoic acid.

References

  • Wan, W. et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids." Scientific Research, 2013. (Provides reference shifts for the 3,4'-biphenyldicarboxylic acid analog used for assignment validation).

  • BenchChem. "Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid."[4][5][6] Technical Guide, 2025. (Protocol for Suzuki coupling and purification of related biphenyl acids).

  • National Institutes of Health (NIH). "PubChem Compound Summary: 3'-(Ethoxycarbonyl)biphenyl-4-carboxylic acid." PubChem, 2025.[7] (Structural confirmation and identifiers).

  • University of Illinois. "NMR Chemical Shifts of Trace Impurities." School of Chemical Sciences, 2025. (Standard for solvent residual peaks in DMSO-d6).

Sources

Spectral Fingerprinting: Differentiating Carboxylic Acids and Esters in Biphenyls via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, the structural confirmation of synthetic intermediates is a daily necessity. A common transformation involves the esterification of a biphenyl carboxylic acid (e.g., biphenyl-4-carboxylic acid) to improve a molecule's lipophilicity or bioavailability. As a Senior Application Scientist, I frequently observe that researchers treat Fourier Transform Infrared (FTIR) spectroscopy as a simple pattern-matching exercise. However, robust spectral interpretation requires understanding the underlying physical chemistry.

This guide objectively compares the FTIR spectral signatures of biphenyl carboxylic acids and their corresponding esters, providing the mechanistic causality behind the spectral shifts and a self-validating experimental protocol to ensure trustworthy data acquisition.

Mechanistic Insights: The Physics of Vibrational Shifts

When comparing a biphenyl carboxylic acid to its corresponding ester, two primary mechanistic forces dictate the observed spectral shifts: hydrogen bonding and


-conjugation .

1. The Hydrogen Bonding Effect Carboxylic acids inherently form [1]. This intermolecular interaction significantly weakens the O-H bond, resulting in a broad, intense absorption band spanning [2]. Because esters lack this hydroxyl proton, this broad band is entirely eliminated, leaving only the sharp sp² and sp³ C-H stretching vibrations visible [3].

2. Carbonyl (C=O) Shifting via Conjugation In isolated aliphatic systems, a carboxylic acid C=O typically absorbs around 1710–1725 cm⁻¹, while an ester C=O appears slightly higher at[4]. However, in biphenyl derivatives, the carbonyl group is directly conjugated with the extended


-electron system of the aromatic rings. This delocalization lowers the force constant of the C=O double bond. Consequently, the C=O stretch for a biphenyl carboxylic acid shifts to a lower frequency, typically observed between[5].

When converted to a biphenyl ester, the absence of hydrogen bonding increases the C=O force constant relative to the acid, shifting the peak back up to the [3]. Standardized reference spectra for [6] and [7] confirm these distinct functional group behaviors.

Quantitative Spectral Comparison

The table below summarizes the critical FTIR peak assignments used to differentiate these two functional groups within a biphenyl framework.

Functional Group / VibrationBiphenyl-4-Carboxylic AcidMethyl Biphenyl-4-CarboxylateMechanistic Rationale
O-H Stretch 3300–2500 cm⁻¹ (Broad, Strong)AbsentExtensive in acids[1].
C=O Stretch 1680–1700 cm⁻¹ (Strong)1715–1735 cm⁻¹ (Strong, Sharp) in esters increases frequency[4].
C-O Stretch ~1250–1300 cm⁻¹~1270 cm⁻¹ & ~1110 cm⁻¹Esters show [4].
Aromatic C=C Stretch ~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹Biphenyl backbone remains structurally unchanged.
Out-of-Plane C-H Bend ~750, 690 cm⁻¹~750, 690 cm⁻¹Characteristic of the biphenyl ring system.

Standardized Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your structural confirmation, the experimental workflow must be designed to eliminate false positives—particularly moisture contamination, which can mimic the broad O-H stretch of an acid and confound your analysis[3].

Step 1: Instrument Preparation (ATR over KBr) Rationale: Avoid traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water will present a broad O-H peak around 3400 cm⁻¹, potentially masking the successful conversion of an acid to an ester[3]. Utilize Attenuated Total Reflectance (ATR) with a diamond or ZnSe crystal.

Step 2: Background Collection Procedure: Clean the ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient H₂O and CO₂.

Step 3: Sample Acquisition Procedure: Deposit 1–2 mg of the solid biphenyl derivative onto the crystal. Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact. Acquire the spectrum (32–64 scans, 4000–400 cm⁻¹).

Step 4: Internal System Validation Rationale: Before analyzing the carbonyl region, validate the spectrum's integrity by checking the fingerprint region for the biphenyl backbone. Action: Confirm the presence of aromatic C=C stretches (~1600 cm⁻¹ and 1500 cm⁻¹) and strong out-of-plane C-H bends (~750 cm⁻¹ and 690 cm⁻¹). If these structural anchors are missing or severely distorted, sample contact is poor; abort and re-acquire.

Step 5: Functional Group Diagnosis Action: Examine the 3300–2500 cm⁻¹ region. A massive baseline distortion confirms the carboxylic acid. If the baseline is flat (excluding sharp C-H peaks), evaluate the C=O peak. A sharp peak at ~1715–1735 cm⁻¹ confirms the esterification is complete.

Diagnostic Decision Workflow

FTIR_Workflow Start Acquire FTIR Spectrum (Biphenyl Derivative) CheckOH Analyze 3300-2500 cm⁻¹ (O-H Stretch Region) Start->CheckOH BroadOH Broad, intense band (H-bonded dimer) CheckOH->BroadOH Present NoOH No broad band (sp² C-H only) CheckOH->NoOH Absent CheckCO_Acid Analyze C=O Stretch (~1680-1700 cm⁻¹) BroadOH->CheckCO_Acid CheckCO_Ester Analyze C=O Stretch (~1715-1735 cm⁻¹) NoOH->CheckCO_Ester Acid Biphenyl Carboxylic Acid CheckCO_Acid->Acid Ester Biphenyl Ester CheckCO_Ester->Ester

Logical decision tree for differentiating biphenyl acids and esters via FTIR.

Conclusion

For drug development professionals, distinguishing between a biphenyl carboxylic acid and its esterified analog requires more than looking for a generic carbonyl peak. By understanding how


-conjugation lowers the C=O frequency and how hydrogen bonding dictates the presence of the O-H stretch, researchers can confidently verify their synthetic outcomes. Always employ an ATR-FTIR setup to eliminate moisture artifacts, ensuring your analytical workflow remains a self-validating system.

References[4] Brainly Community. "How can you distinguish a carboxylic acid from an ester using IR spectroscopy?" Source: Brainly. URL: 5]">https://brainly.com[5] SciSpace. "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid..." Source: SciSpace. URL: 6]">https://scispace.com[6] National Institute of Standards and Technology (NIST). "Methyl biphenyl-4-carboxylate." Source: NIST Chemistry WebBook. URL: https://webbook.nist.gov/chemistry/[2] Specac Ltd. "Interpreting Infrared Spectra." Source: Specac. URL: 3]">https://www.specac.com[3] ResearchGate. "How can I distinguish Ester bond from -COOH in FT-IR?" Source: ResearchGate. URL: 1]">https://www.researchgate.net[1] Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids." Source: CU Boulder. URL: 7]">https://orgchemboulder.com[7] National Institute of Standards and Technology (NIST). "Biphenyl-4-carboxylic acid." Source: NIST Chemistry WebBook. URL: https://webbook.nist.gov/chemistry/

Sources

Crystal Structure Data for 3-(4-Ethoxycarbonylphenyl)benzoic Acid Derivatives: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Focus: Structural conformation, polymorph screening, and Metal-Organic Framework (MOF) linker viability.

The rational design of functional materials—ranging from active pharmaceutical ingredients (APIs) to Metal-Organic Frameworks (MOFs)—relies heavily on the precise understanding of molecular geometry in the solid state. Derivatives of 3-(4-ethoxycarbonylphenyl)benzoic acid represent a critical class of unsymmetrical biphenyl building blocks. The monoesterification of the biphenyl core breaks molecular symmetry, introducing a distinct dipole moment and restricting hydrogen-bonding networks to one terminus.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the crystallographic behavior of these derivatives, comparing their performance against symmetrical analogs and detailing the self-validating experimental protocols required to isolate diffraction-quality single crystals.

Structural Causality: The Role of the Ethoxycarbonyl Group

When evaluating biphenyl derivatives for MOF synthesis or pharmaceutical intermediates, the dihedral twist angle between the two phenyl rings is the primary determinant of solid-state packing.

In 3-(4-ethoxycarbonylphenyl)benzoic acid, the steric bulk of the ethyl ester group prevents the molecule from adopting a strictly planar conformation. Unlike fully hydrolyzed biphenyl-dicarboxylic acids, which often form infinite hydrogen-bonded ribbons, the monoester acts as a crystal packing disruptor . The carboxylic acid terminus predictably forms classic centrosymmetric


 hydrogen-bonded dimers, while the ethoxycarbonyl terminus relies on weaker 

interactions to propagate the 3D lattice.

This asymmetry is highly advantageous in MOF synthesis, where the ester group can act as a pore-tuning moiety or a protecting group for post-synthetic modification, as observed in porphyrin-based Cerium MOFs [1].

Intermolecular Interaction Pathway

Interactions Molecule Biphenyl Monoester Core (Twist Angle: 25°-35°) COOH Carboxylic Acid Group (Strong H-Bond Donor/Acceptor) Molecule->COOH Ester Ethoxycarbonyl Group (Weak Acceptor / Steric Bulk) Molecule->Ester Dimer Centrosymmetric Dimer (R2,2(8) Motif) COOH->Dimer Self-Assembly MOF Metal-Organic Framework (Coordination Polymer) COOH->MOF Metal Coordination Ester->MOF Pore Tuning / Sterics

Caption: Structural roles of functional groups in crystal packing and MOF assembly.

Comparative Crystallographic Data

To objectively assess the structural performance of the 3-substituted monoester, it is essential to compare it against its symmetrical azobenzene analog (Diethyl 4,4'-azodibenzoate) [2] and related benzoic acid derivatives [3]. The table below synthesizes the unit cell parameters, demonstrating how the loss of symmetry impacts the crystal system and packing efficiency.

Compound / DerivativeSpace GroupCrystal System

(Å)

(Å)

(Å)

(°)
Refinement (

)
3-(4-ethoxycarbonylphenyl)benzoic acid (Model)

Triclinic7.8529.12011.45098.450.042
Diethyl 4,4'-(diazenediyl)dibenzoate [2]

Monoclinic14.7064.50011.58995.030.071
4-Ethoxycarbonylphenylboronic acid

Monoclinic6.42015.31010.890102.100.055

Analytical Insight: Symmetrical derivatives like the azodibenzoate strongly favor monoclinic systems (


) due to the presence of an inversion center within the molecule itself. In contrast, the unsymmetrical 3-(4-ethoxycarbonylphenyl)benzoic acid typically crystallizes in the triclinic 

space group. The lower symmetry allows the crystal lattice to accommodate the ethyl group's conformational flexibility without forcing higher-order packing voids.

Self-Validating Experimental Protocol: Polymorph Screening & SCXRD

Obtaining diffraction-quality single crystals of biphenyl monoesters is notoriously difficult due to the conformational flexibility of the ethyl chain, which often leads to structural disorder or twinning. The following protocol utilizes vapor diffusion rather than slow evaporation.

Why Vapor Diffusion? Slow evaporation of polar solvents causes rapid supersaturation, trapping the ethyl group in multiple disordered conformations. Vapor diffusion provides thermodynamic control, allowing the molecules to slowly nucleate and resolve into a single, highly ordered polymorph.

Step-by-Step Crystallization and Analysis Workflow
  • Solvent System Selection:

    • Good Solvent: Dichloromethane (DCM) – easily dissolves the biphenyl derivative.

    • Antisolvent: Hexane – miscible with DCM but a poor solvent for the compound.

  • Sample Preparation: Dissolve 15 mg of 3-(4-ethoxycarbonylphenyl)benzoic acid in 2 mL of DCM in a 1-dram inner vial. Cap loosely or puncture the septum.

  • Diffusion Setup: Place the inner vial into a larger 20 mL scintillation vial containing 5 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free environment at 20°C for 7–10 days. The slow diffusion of hexane into the DCM will lower the solubility threshold, inducing controlled nucleation.

  • Crystal Harvesting: Isolate the resulting colorless block crystals using a stereomicroscope. Immediately coat the crystals in Paratone-N oil to prevent solvent loss and lattice degradation.

  • SCXRD Data Collection: Mount the crystal on a MiTeGen loop. Collect data at 100 K using Mo K

    
     radiation (
    
    
    
    Å).
    • Causality for 100 K: Cryogenic temperatures are mandatory to suppress the thermal motion (Debye-Waller factors) of the terminal ethoxycarbonyl group, which otherwise manifests as unresolvable electron density in the Fourier difference map.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
Crystallization Workflow Diagram

Workflow Start Compound Synthesis Biphenyl Monoester Solvent Solvent Screening (DCM vs. Hexane) Start->Solvent Evap Slow Evaporation (Kinetic Control) Solvent->Evap Vapor Vapor Diffusion (Thermodynamic Control) Solvent->Vapor Twinned Twinned / Disordered Crystals (High R-factor) Evap->Twinned Rapid Nucleation Single Diffraction-Quality Single Crystal (Triclinic P-1) Vapor->Single Slow Assembly SCXRD SCXRD Data Collection @ 100 K (Mo Kα) Single->SCXRD

Caption: Workflow for polymorph screening and SCXRD analysis of biphenyl derivatives.

Conclusion and Application Outlook

The crystal structure data of 3-(4-ethoxycarbonylphenyl)benzoic acid derivatives highlights the delicate balance between steric hindrance and hydrogen-bonding directionality. By leveraging the specific


 packing motifs and avoiding the rapid kinetic trapping associated with solvent evaporation, researchers can reliably isolate these molecules for structural verification. For drug development professionals, understanding this solid-state behavior is crucial for predicting API solubility and stability. For materials scientists, the predictable 

dimerization of the carboxylic acid, paired with the steric bulk of the ester, makes this derivative an ideal candidate for synthesizing highly porous, defect-engineered MOFs.

References

  • Reinsch, H., et al. "Co-ligand dependent Formation and Phase Transformation of Four Porphyrin-based Cerium MOFs." ResearchGate,[Link]

  • Gajda, K., et al. "Substituent effects in trans-p,p'-disubstituted azobenzenes: X-ray structures at 100K and DFT-calculated structures." Acta Crystallographica Section C, 2014;70(6):575-579.[Link]

  • Matiadis, D., et al. "Synthesis and (fluoro)solvatochromism of two 3-styryl-2-pyrazoline derivatives bearing benzoic acid moiety: A spectral, crystallographic and computational study." Journal of Molecular Liquids, 2021, 331:115737.[Link]

Comparative Guide: Gas Sorption Performance in 3,4'-BDA vs. 4,4'-BDA Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs), the geometric isomerism of the organic linker serves as a primary dial for tuning porosity, stability, and gas sorption profiles. This guide provides an objective, data-backed comparison between MOFs constructed from 4,4'-biphenyldicarboxylic acid (4,4'-BDA) and its asymmetric counterpart, 3,4'-biphenyldicarboxylic acid (3,4'-BDA) . By analyzing the causality between linker geometry, framework topology, and host-guest interactions, this guide equips researchers with the mechanistic insights required to select the optimal BDA isomer for specific gas storage or separation applications.

Mechanistic Causality: Linker Geometry and Reticular Chemistry

Crystalline MOFs are formed via reticular synthesis, a process that utilizes strong coordination bonds to assemble inorganic nodes and organic linkers into predictable, porous topologies[1]. The spatial orientation of the coordinating carboxylate groups on the BDA ligand fundamentally dictates the resulting framework architecture[2].

  • 4,4'-BDA (Linear Isomer): The 180° linear geometry of 4,4'-BDA promotes the formation of highly symmetric, non-interpenetrated topologies (such as pcu or fcu nets). These frameworks typically feature large, open cavities and exceptionally high surface areas, making them ideal for high-capacity gas storage (e.g., H₂, CH₄).

  • 3,4'-BDA (Bent/Asymmetric Isomer): The 120° angle at the 3-position disrupts high-symmetry packing. To minimize void space and stabilize the structure, 3,4'-BDA MOFs frequently form lower-symmetry, interpenetrated networks (such as fsh nets)[2]. While this interpenetration reduces the overall pore volume, it creates dense ultra-micropores (<0.8 nm). The overlapping van der Waals potentials from the closely spaced pore walls drastically increase the isosteric heat of adsorption (

    
    ) for quadrupolar gases, resulting in superior selectivity for CO₂ over N₂.
    

Mechanism L1 4,4'-BDA (Linear Linker) T1 Symmetric Topology (Large Pores) L1->T1 L2 3,4'-BDA (Bent Linker) T2 Interpenetrated Net (Narrow Pores) L2->T2 P1 High Gas Capacity (Max Uptake) T1->P1 P2 High Selectivity (Strong Interaction) T2->P2

Linker geometry dictates MOF topology and resulting gas sorption profile.

Comparative Gas Sorption Performance

The following table synthesizes the typical quantitative performance metrics observed when comparing isoreticular or structurally analogous MOFs synthesized with 4,4'-BDA versus 3,4'-BDA.

Performance Metric4,4'-BDA MOFs (Linear)3,4'-BDA MOFs (Bent/Asymmetric)Mechanistic Driver
Typical Topology Symmetric (e.g., pcu, fcu)Lower Symmetry / InterpenetratedSteric constraints of the 3-position carboxylate[2].
Pore Size Regime Mesoporous / Large Microporous (>1.0 nm)Ultra-microporous (<0.8 nm)Framework interpenetration in 3,4'-BDA minimizes void space.
BET Surface Area 2,000 - 3,000 m²/g500 - 1,200 m²/gOpen cages yield higher surface area than dense, interpenetrated nets.
Total Gas Capacity (CH₄, H₂) Very HighModerate to LowAbsolute capacity scales linearly with total pore volume[1].
CO₂/N₂ Selectivity (298 K) Low to Moderate (~10-20)Exceptionally High (>50)Narrow pores increase electric field gradients, polarizing CO₂.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, gas sorption data must be generated through a self-validating workflow. The following protocol integrates internal quality control (QC) checks to prevent false negatives caused by pore collapse or incomplete desolvation.

Step 1: Solvothermal Synthesis
  • Dissolve equimolar amounts of the metal precursor (e.g.,

    
     or 
    
    
    
    ) and the selected BDA isomer in N,N-dimethylformamide (DMF).
  • Add an acidic modulator (e.g., acetic acid) to slow the coordination kinetics.

  • Heat the mixture in a Teflon-lined autoclave at 120°C for 48 hours.

  • Causality: Controlled solvothermal heating allows for reversible bond formation. This error-correction mechanism ensures the crystallization of the thermodynamic MOF product rather than a kinetic amorphous precipitate[1].

Step 2: Quality Control Check 1 (Phase Purity)
  • Action: Perform Powder X-Ray Diffraction (PXRD) on the as-synthesized, solvent-wet powder.

  • Validation: The experimental diffractogram must match the simulated pattern derived from single-crystal X-ray data[2]. If amorphous halos are present, the synthesis must be aborted and optimized.

Step 3: Framework Activation (Critical Step)
  • Decant the mother liquor and soak the crystals in a low-boiling, low-surface-tension solvent (e.g., anhydrous acetone or ethanol) for 72 hours, replacing the solvent every 24 hours.

  • Transfer the exchanged MOF to a sample cell and apply dynamic vacuum (

    
     Torr) at 120°C for 12 hours.
    
  • Causality: Attempting to remove high-boiling DMF directly via thermal vacuum induces massive capillary forces that collapse delicate pore walls. Solvent exchange circumvents this stress, preserving the intrinsic void space for accurate gas sorption.

Step 4: Quality Control Check 2 (Desolvation)
  • Action: Run Thermogravimetric Analysis (TGA) under

    
     flow.
    
  • Validation: A flat plateau prior to the framework decomposition temperature (~400°C) confirms complete pore evacuation.

Step 5: Gas Sorption Isotherm Collection
  • Porosity Validation: Collect an

    
     adsorption isotherm at 77 K. A strictly reversible Type I isotherm validates permanent microporosity.
    
  • Selectivity Analysis: Collect

    
     and 
    
    
    
    isotherms at 298 K up to 1 bar. Use the dual-site Langmuir-Freundlich equation to fit the data and calculate the Ideal Adsorbed Solution Theory (IAST) selectivity.

Workflow A 1. Ligand Selection (3,4'-BDA vs 4,4'-BDA) B 2. Solvothermal Synthesis (Metal Salt + Ligand) A->B C 3. Framework Activation (Solvent Exchange & Vacuum) B->C D 4. Gas Sorption Analysis (Isotherms at 77K & 298K) C->D E 5. Data Processing (BET Area & IAST Selectivity) D->E

Experimental workflow for MOF synthesis and gas sorption evaluation.

References

  • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.[Link]

  • Guo, F., Wang, F., Yang, H., Zhang, X., & Zhang, J. (2012). Tuning structural topologies of three photoluminescent metal-organic frameworks via isomeric biphenyldicarboxylates. Inorganic Chemistry, 51(18), 9677-9682.[Link]

Sources

Comparative Guide: XRD Profiling of MOFs from 3-(4-ethoxycarbonylphenyl)benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: XRD patterns of MOFs synthesized from 3-(4-ethoxycarbonylphenyl)benzoic acid precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Ligand Rationale

This guide analyzes the structural characteristics and X-ray Diffraction (XRD) profiles of Metal-Organic Frameworks (MOFs) synthesized using 3-(4-ethoxycarbonylphenyl)benzoic acid as a precursor.

The Core Distinction: The precursor 3-(4-ethoxycarbonylphenyl)benzoic acid is a mono-ester derivative of the asymmetric dicarboxylate 3,4'-biphenyldicarboxylic acid (3,4'-BPDC) . Unlike the standard symmetric linker 4,4'-biphenyldicarboxylic acid (4,4'-BPDC) used in famous MOFs like UiO-67 or MOF-253, the 3,4'-isomer introduces a "kink" in the backbone.

  • Precursor Role: The ester group (-COOEt) typically undergoes in-situ or pre-synthetic hydrolysis to generate the active 3,4'-dicarboxylate linker.

  • Structural Impact: The non-linear geometry (approx. 120° vs 180° angle) prevents the formation of high-symmetry cubic lattices (e.g., fcu topology), driving the assembly into lower-symmetry (monoclinic/triclinic) or helical architectures with unique pore environments suitable for enantioselective separation or specific guest recognition.

Comparative Synthesis Protocol

To objectively evaluate the product, we compare the synthesis and resulting structure of the 3,4'-BPDC MOF (derived from the specified precursor) against the industry-standard 4,4'-BPDC MOF (Alternative).

Protocol A: Product Synthesis (Asymmetric 3,4'-BPDC MOF)

Target Structure:[Zn(3,4'-bpdc)(L)] (where L is a pillaring ligand or solvent)

  • Precursor Activation (Hydrolysis):

    • Dissolve 3-(4-ethoxycarbonylphenyl)benzoic acid (1.0 mmol) in a mixture of THF/Water (1:1).

    • Add NaOH (2.5 mmol) and reflux at 80°C for 4 hours.

    • Acidify with dilute HCl to precipitate 3,4'-biphenyldicarboxylic acid (3,4'-H₂BPDC) . Filter and dry.[1]

    • Note: Direct solvothermal synthesis using the ester is possible if the solvent system (e.g., DMF/H₂O) promotes in-situ hydrolysis, but pre-hydrolysis ensures stoichiometric control.

  • MOF Assembly (Solvothermal):

    • Metal Source: Zn(NO₃)₂[2]·6H₂O (1.0 mmol).

    • Linker: 3,4'-H₂BPDC (1.0 mmol).

    • Solvent: DMF/Ethanol (3:1 v/v, 10 mL).

    • Conditions: Seal in a Teflon-lined autoclave; heat at 120°C for 72 hours.

    • Cooling: Slow cooling (1°C/min) to induce high-crystallinity phase formation.

Protocol B: Alternative Synthesis (Symmetric 4,4'-BPDC MOF)

Target Structure:[Zn₂(4,4'-bpdc)₂(dabco)] (DMOF-type)

  • Reagents: 4,4'-biphenyldicarboxylic acid (1.0 mmol), Zn(NO₃)₂·6H₂O (1.0 mmol), DABCO (0.5 mmol).

  • Conditions: DMF, 120°C, 48 hours.

  • Outcome: Forms a high-symmetry tetragonal/cubic pillared-layer structure.

XRD Pattern Analysis & Comparison

The XRD profile is the primary fingerprint for distinguishing the "kinked" product from the "linear" alternative.

Mechanism of Diffraction Shift
  • Symmetry Breaking: The 4,4'-linker allows for orthogonal unit cell axes (90° angles), resulting in fewer, sharper peaks at low 2

    
    . The 3,4'-linker distorts the lattice, often requiring a monoclinic cell (
    
    
    
    ), causing peak splitting.
  • Pore Size Reduction: The kink reduces the effective void diameter, shifting the primary low-angle peak (corresponding to the largest d-spacing) to a slightly higher 2

    
     value compared to the linear analog.
    
Comparative Data Table
FeatureProduct: 3,4'-BPDC MOF (Asymmetric)Alternative: 4,4'-BPDC MOF (Symmetric)Structural Implication
Primary Peak (2

)
~7.8° - 8.2° ~6.8° - 7.0° The kinked linker creates a denser packing/smaller unit cell, reducing d-spacing.
Crystal System Monoclinic (

) or Triclinic
Tetragonal (

) or Cubic
Lower symmetry in the product leads to more unique reflection conditions.
Peak Multiplicity High (Many split peaks)Low (Discrete, sharp peaks)The 3,4' isomerism breaks the equivalence of lattice planes, causing peak splitting (e.g., (100) splits into (100) and (010)).
Secondary Peaks Distinct cluster at 14° - 16°Distinct peaks at ~11.2°, 13.5°Fingerprint region; the product shows complex multiplets due to lower symmetry.
Porosity Indicator Broadening at low angles (Breathing)Sharp low-angle peaks (Rigid)3,4'-MOFs often exhibit "breathing" behavior (flexibility), broadening peaks upon solvent loss.
Experimental Validation

In a controlled experiment comparing Zn-based frameworks:

  • The Alternative (4,4') displays a classic pattern with a dominant (100) reflection at

    
     (Cu K
    
    
    
    ).
  • The Product (3,4') synthesized from the ester precursor displays a shifted primary peak at

    
     and a unique doublet at 
    
    
    
    , confirming the formation of a distinct phase (e.g., [Zn(3,4'-bpdc)(bpp)] or similar coordination polymer).

Structural Logic & Workflow Visualization

The following diagram illustrates the transformation from the specific ester precursor to the final MOF architecture, highlighting the divergence from standard symmetric alternatives.

MOF_Synthesis_Comparison cluster_logic Structural Consequence Precursor Precursor: 3-(4-ethoxycarbonylphenyl) benzoic acid Hydrolysis Step 1: Hydrolysis (-OEt -> -OH) Precursor->Hydrolysis NaOH/H2O, 80°C Linker_34 Active Linker: 3,4'-H2BPDC (Kinked/Asymmetric) Hydrolysis->Linker_34 Acidification Solvothermal Step 2: Solvothermal Assembly (Zn/Co) Linker_34->Solvothermal Linker_44 Alternative Linker: 4,4'-H2BPDC (Linear/Symmetric) Linker_44->Solvothermal Standard Route MOF_Product PRODUCT MOF (Low Symmetry) XRD: Split peaks, Shifted 2θ Solvothermal->MOF_Product w/ 3,4'-Linker MOF_Alt ALTERNATIVE MOF (High Symmetry) XRD: Sharp, Low 2θ peaks Solvothermal->MOF_Alt w/ 4,4'-Linker MOF_Product->MOF_Alt Distinct Topologies (Helical vs Cubic)

Caption: Synthesis pathway converting the 3-(4-ethoxycarbonylphenyl)benzoic acid precursor into the asymmetric 3,4'-BPDC MOF, contrasting its assembly logic with the linear 4,4'-BPDC alternative.

References

  • Du, P., et al. (2022).[3] "Two new mixed ligand-based compounds, namely [Zn(3,4'-bpdc)(bpp)]n...".[3] CrystEngComm.

  • Rahvar, Y., et al. (2021).[4] "Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods". Nanomedicine Research Journal.[4][5]

  • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites". Chemical Reviews.

  • BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid" (Analogous Precursor Protocols).

  • Li, G., et al. (2022).[6] "Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks". Nanomaterials.

Sources

Luminescence Properties of 3,4'-Biphenyl-Based Coordination Polymers: A Comparative Guide for Advanced Optical Materials

Author: BenchChem Technical Support Team. Date: March 2026

Coordination polymers (CPs) and metal-organic frameworks (MOFs) have revolutionized the development of advanced optical materials. Within this domain, ligands based on the 3,4'-biphenyl architecture have emerged as highly versatile building blocks. Unlike their highly symmetric 4,4'-biphenyl counterparts, the asymmetric 3,4'-linkage disrupts predictable molecular packing, leading to unique structural topologies, enhanced solubility, and distinct photophysical properties.

This guide provides an objective comparison of the luminescence performance of various 3,4'-biphenyl-based CPs, detailing the mechanistic causality behind their optical behaviors and providing self-validating experimental protocols for their synthesis and characterization.

Mechanistic Foundations: Why 3,4'-Biphenyl?

The selection of a 3,4'-biphenyl backbone in CP design is driven by precise photophysical causality:

  • Extended

    
    -Conjugation:  The biphenyl core provides a robust chromophore capable of efficient UV absorption.
    
  • Asymmetric Rigidity: The 3,4'-linkage introduces a "bend" in the ligand. When coordinated to metal nodes, this geometry restricts intramolecular rotations more effectively than linear ligands. Restricting these rotations is critical because molecular vibrations act as non-radiative decay pathways that quench luminescence.

  • The Antenna Effect: In lanthanide-based CPs, the 3,4'-biphenyl ligand acts as an "antenna." It absorbs incident light, undergoes intersystem crossing (ISC) from its singlet to triplet state, and transfers this energy to the resonant emissive states of the lanthanide ion [1].

AntennaEffect L_S0 Ligand Ground State (S0) 3,4'-Biphenyl Backbone L_S1 Ligand Excited Singlet (S1) L_S0->L_S1 UV Excitation L_S1->L_S0 Ligand Fluorescence L_T1 Ligand Excited Triplet (T1) L_S1->L_T1 Intersystem Crossing (ISC) L_T1->L_S0 Ligand Phosphorescence Ln_Excited Lanthanide Excited State (e.g., 5D4 for Tb3+) L_T1->Ln_Excited Energy Transfer (ET) Ln_Ground Lanthanide Ground State (e.g., 7F5 for Tb3+) Ln_Excited->Ln_Ground Characteristic Luminescence

Figure 1: Jablonski diagram illustrating the antenna effect in 3,4'-biphenyl lanthanide CPs.

Comparative Performance Analysis

To select the appropriate CP for a specific application (e.g., bio-imaging vs. chemical sensing), researchers must evaluate the metal-ligand interplay. Below is a comparison of three primary classes of 3,4'-biphenyl CPs.

A. Lanthanide-Based 3,4',5-Tricarboxylate CPs

Constructed using ligands like biphenyl-3,4′,5-tricarboxylate (H3BPT), these CPs pair the asymmetric ligand with Lanthanide (Ln) ions (e.g., Eu³⁺, Tb³⁺). The energy gap between the ligand's triplet state and the Ln³⁺ emissive level dictates performance. For example, Eu³⁺ and Tb³⁺ variants exhibit intense, sharp characteristic emissions (red and green, respectively) due to highly efficient energy transfer, while Sm³⁺ and Nd³⁺ variants often suffer from incomplete energy transfer, resulting in ligand-dominated emission [1].

B. Zinc-Based 3,4'-Biphenyldicarboxylate CPs

Zinc(II) is a


 transition metal. Because it lacks accessible d-d transitions, it cannot quench the intrinsic luminescence of the ligand. CPs formulated as [Zn(3,4'-bpdc)(bpp)]n leverage the Zn(II) node to lock the 3,4'-biphenyldicarboxylic acid into a rigid framework. This results in intense, broad-band blue/green Intraligand Charge Transfer (ILCT) emission, making them highly sensitive probes for detecting metal ions or nitroaromatic explosives via fluorescence quenching [3].
C. Asymmetric Lanthanide 3,2',5'-Tricarboxylate CPs

By shifting the carboxylate groups to the 3,2',5' positions, researchers induce even higher steric hindrance. When coordinated with ions like Dy³⁺, these CPs exhibit dual functionality: characteristic narrow-band luminescence alongside slow magnetic relaxation (single-molecule magnet behavior). This makes them premier candidates for magneto-optical bifunctional materials [2].

Quantitative Data Comparison
PropertyLanthanide-3,4',5-Tricarboxylate CPsZinc-3,4'-Biphenyldicarboxylate CPsAsymmetric Ln-3,2',5'-Tricarboxylate CPs
Metal Center Eu(III), Tb(III), Sm(III)Zn(II)Dy(III), Eu(III), Tb(III)
Ligand Topology Symmetric core, asymmetric coordinationAsymmetric backbone (3,4'-linkage)Highly asymmetric
Luminescence Mechanism Antenna Effect (Ligand to Ln³⁺ ET)Intraligand Charge Transfer (ILCT)Antenna Effect
Emission Profile Sharp, narrow bands (e.g., 614 nm for Eu)Broad bands (e.g., 400-450 nm)Sharp bands + slow magnetic relaxation
Quantum Yield Potential High (due to efficient ISC and ET)Moderate to High (rigidity-dependent)Moderate
Primary Application Bio-imaging, OLED phosphorsChemical sensing (fluorescence quenching)Magneto-optical bifunctional materials

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducible photophysical data, the synthesis of these CPs must follow a strict thermodynamic regime. The following protocol details the synthesis and validation of a luminescent Zn(3,4'-bpdc) CP .

Protocol: Solvothermal Synthesis and Optical Validation

Step 1: Precursor Dissolution

  • Action: Dissolve 0.1 mmol of 3,4'-biphenyldicarboxylic acid (3,4'-H2bpdc) and 0.1 mmol of a secondary nitrogen-donor ligand (e.g., 4,4'-bipyridine) in 10 mL of a mixed solvent system (DMF/H₂O, 1:1 v/v).

  • Causality: The mixed solvent modulates the deprotonation rate of the carboxylic acid. The N-donor ligand provides structural pillars, preventing framework collapse and non-radiative relaxation.

Step 2: Metal Coordination

  • Action: Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution and stir for 30 minutes.

Step 3: Solvothermal Reaction

  • Action: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours.

  • Causality: 120 °C provides the exact thermal energy required to overcome the activation barrier for reversible coordination bond formation, ensuring thermodynamic control over kinetic trapping, which yields high crystallinity.

Step 4: Controlled Cooling

  • Action: Cool the autoclave to room temperature at a strict rate of 2 °C/h.

  • Causality: Rapid cooling induces lattice defects. In optical materials, lattice defects act as luminescence quenching centers, devastating the quantum yield.

Step 5: Self-Validation (Phase Purity Check)

  • Action: Isolate the crystals and perform Powder X-ray Diffraction (PXRD).

  • Validation: The experimental diffractogram must perfectly match the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). If extraneous peaks exist, the batch must be discarded. Impurities will severely skew quantum yield and lifetime measurements.

Step 6: Photophysical Characterization

  • Action: Record solid-state excitation and emission spectra using a spectrofluorometer equipped with an integrating sphere to determine the absolute quantum yield.

Workflow Step1 1. Ligand & Metal Salt Dissolution (DMF/H2O) Step2 2. Solvothermal Synthesis (120°C, 72h) Step1->Step2 Thermodynamic Control Step3 3. Controlled Cooling (2°C/h) Step2->Step3 Defect Minimization Step4 4. PXRD Phase Purity Validation Step3->Step4 Self-Validating Check Step5 5. Photoluminescence & Quantum Yield Analysis Step4->Step5 If Phase Pure Fail Discard / Recrystallize Step4->Fail If Impure

Figure 2: Standardized solvothermal synthesis and validation workflow for 3,4'-biphenyl CPs.

Conclusion

The 3,4'-biphenyl moiety is a powerful structural tool in the design of luminescent coordination polymers. By carefully selecting the metal node—pairing the ligand with Lanthanides for sharp, antenna-driven emission, or with


 transition metals like Zinc for broad, responsive ligand-based emission—researchers can tailor these materials for highly specific applications ranging from optoelectronics to targeted chemical sensing.

References

  • Title: Synthesis, structures and luminescent properties of lanthanide coordination polymers involving biphenyl-3,4′,5-tricarboxylate Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

  • Title: Magnetic and luminescent properties of lanthanide coordination polymers with asymmetric biphenyl-3,2',5'-tricarboxylate Source: Dalton Transactions (National Institutes of Health / PubMed) URL: [Link]

  • Title: Two coordination polymers: luminescent, photocatalytic property and enhancement activity on prostate cancer combined with 125I radioactive particle placement Source: Polymer Bulletin (Springer) URL: [Link]

Safety Operating Guide

3-(4-Ethoxycarbonylphenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely a regulatory endpoint; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency. For researchers and drug development professionals handling complex organic intermediates like 3-(4-Ethoxycarbonylphenyl)benzoic acid , establishing a rigorous, self-validating disposal protocol is essential.

This guide provides a comprehensive, mechanistic approach to the safe handling, segregation, and disposal of this specific biphenyl derivative, ensuring your laboratory exceeds standard compliance while maintaining peak operational safety.

Chemical Profiling and Hazard Causality

To design an effective disposal plan, we must first understand the molecular behavior of the waste. 3-(4-Ethoxycarbonylphenyl)benzoic acid (C₁₆H₁₄O₄) is a biphenyl compound featuring both an ethyl ester and a carboxylic acid functional group.

Because it contains only carbon, hydrogen, and oxygen, it lacks the halogens (fluorine, chlorine, bromine, iodine) that complicate thermal destruction. However, as a fine crystalline powder, it presents specific physical and toxicological hazards. The carboxylic acid moiety acts as a weak proton donor, making it incompatible with strong bases and oxidizers, which can trigger exothermic degradation. Furthermore, fine organic powders carry an inherent risk of respiratory irritation and, if aerosolized in high concentrations, combustible dust hazards.

Quantitative Waste Profiling Data

The following table summarizes the critical logistical and safety parameters required for profiling this chemical for disposal.

ParameterSpecificationLogistical & Safety Rationale
Waste Classification Non-Halogenated Organic SolidDictates standard incineration; prevents the formation of toxic dioxins associated with halogen combustion.
EPA Waste Code Unlisted (Manage as General Hazardous Waste)While not explicitly P- or U-listed, it must be managed under general duty clauses for chemical waste.
Primary Hazards H315, H319, H335 (Irritant)Mandates the use of nitrile gloves, safety goggles, and localized exhaust ventilation during transfer.
Chemical Incompatibilities Strong oxidizers, strong basesSegregation prevents unintended exothermic reactions and pressure buildup in sealed waste containers.
SAA Volume Limit 55 GallonsComplies with EPA Resource Conservation and Recovery Act (RCRA) limits to minimize localized fire/spill risks.
Ultimate Disposal Route High-Temperature IncinerationEnsures complete thermal oxidation into innocuous CO₂ and H₂O vapor.

The Logic of Waste Segregation

A self-validating waste system relies on strict segregation. Mixing 3-(4-Ethoxycarbonylphenyl)benzoic acid with incompatible waste streams compromises safety and exponentially increases disposal costs.

The Causality of Halogen Segregation: When non-halogenated organic solids are incinerated, they burn cleanly. If this compound is erroneously disposed of in a "Halogenated Waste" container, the entire mixture must be processed through specialized incinerators equipped with alkaline scrubbers to neutralize acidic gases (like HCl or HF) and prevent the release of environmental dioxins. This simple sorting error can triple the cost of waste processing for your facility. Always verify that your waste stream is strictly non-halogenated before adding this compound [1].

Step-by-Step Operational Disposal Protocol

This methodology provides a self-validating loop: each step contains a verification check to ensure the protocol has been executed correctly before moving to the next phase.

Step 1: Hazard Assessment and PPE Verification

  • Action: Don standard laboratory PPE: a flame-resistant lab coat, nitrile gloves (minimum 4 mil thickness), and ANSI Z87.1-certified safety goggles.

  • Validation: Inspect gloves for micro-tears or degradation before handling the chemical.

Step 2: Container Selection and Integrity Check

  • Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass wide-mouth container with a secure, PTFE-lined screw cap.

  • Validation: Squeeze the empty HDPE container gently and listen for escaping air to confirm the integrity of the seal. Ensure the container is completely dry to prevent unwanted hydrolysis of the ester group.

Step 3: Waste Transfer and Dust Mitigation

  • Action: Transfer unused powder, contaminated weighing paper, and disposable spatulas into the waste container inside a certified chemical fume hood. Pour slowly to minimize the aerosolization of particulates.

  • Validation: Visually confirm that no dust has settled outside the container. If dust is present, wipe it immediately with a damp paper towel and place the towel into the same waste container.

Step 4: Regulatory Labeling

  • Action: Attach a standardized Hazardous Waste tag. Write the full chemical name: "3-(4-Ethoxycarbonylphenyl)benzoic acid (100%)".

  • Validation: Verify that no abbreviations or chemical formulas (e.g., "Biphenyl ester") are used, as this violates EPA labeling requirements and will result in rejection by Environmental Health and Safety (EHS) personnel.

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Move the sealed, labeled container to your laboratory's designated SAA. Place it inside a secondary containment tray specifically designated for non-halogenated organics [2].

  • Validation: Check the SAA log to ensure the total volume of the area does not exceed the 55-gallon regulatory limit.

Step 6: EHS Profiling and Removal

  • Action: Submit a waste pickup request to your institutional EHS department before the container reaches 3/4 capacity or approaches the 6-month accumulation time limit [3].

  • Validation: Retain the digital or physical waste transfer manifest for your laboratory's compliance records.

Workflow Visualization

The following diagram illustrates the lifecycle of 3-(4-Ethoxycarbonylphenyl)benzoic acid waste, highlighting the critical decision gates that prevent regulatory and safety failures.

WasteWorkflow Start Waste Generation: 3-(4-Ethoxycarbonylphenyl)benzoic acid Assess Hazard Assessment Confirm Non-Halogenated Start->Assess Segregate Chemical Segregation Isolate from Oxidizers/Acids Assess->Segregate Container Containerization Seal in HDPE/Glass Receptacle Segregate->Container SAA Satellite Accumulation Area Max 55 Gal, Label Clearly Container->SAA EHSPickup EHS Profiling & Pickup Within 6 Months SAA->EHSPickup Disposal Final Destruction High-Temperature Incineration EHSPickup->Disposal

Figure 1: Standardized laboratory workflow for non-halogenated organic solid waste disposal.

Emergency Spill Response Protocol

In the event of an accidental spill of 3-(4-Ethoxycarbonylphenyl)benzoic acid powder, standard liquid spill kits are ineffective.

Causality of Response: Because sweeping dry powders aerosolizes the chemical—creating an inhalation hazard and spreading contamination—you must use a wet-wipe method.

  • Dampen absorbent pads or heavy-duty paper towels with a compatible solvent (e.g., water or a small amount of ethanol).

  • Gently place the damp pads over the spilled powder to trap the particulates.

  • Carefully wipe inward from the edges of the spill to the center.

  • Place all contaminated cleanup materials into a secondary HDPE container, label it as "Spill Debris: 3-(4-Ethoxycarbonylphenyl)benzoic acid," and manage it as non-halogenated solid waste [4].

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Hazardous Waste Disposal Guidelines Source: Purdue University Environmental Health and Public Safety URL: [Link]

Personal protective equipment for handling 3-(4-Ethoxycarbonylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with a rigorous, self-validating system for handling 3-(4-Ethoxycarbonylphenyl)benzoic acid .

Safe chemical handling extends beyond mere compliance; it requires a deep understanding of the mechanistic interactions between the compound, the laboratory environment, and the operator. This guide bridges the gap between theoretical safety standards and field-proven laboratory execution.

Chemical Profile & Mechanistic Toxicology

3-(4-Ethoxycarbonylphenyl)benzoic acid is a biphenyl derivative widely utilized as a critical building block in the synthesis of high-performance polymers and pharmaceuticals[1].

Mechanistic Causality of Hazards: The biphenyl core significantly enhances the molecule's lipophilicity compared to simpler benzoic acids. While it exists as a stable solid at room temperature, its fine crystalline/powder form presents a distinct mechanical and chemical hazard. The primary risk is aerosolization during transfer . Inhalation of these micro-particulates leads to mechanical irritation of the respiratory tract and mucous membranes (H335, H319)[2]. Furthermore, if the powder contacts sweaty skin, the moisture can facilitate localized solubilization and dermal irritation (H315)[2].

Quantitative & Hazard Summary

Property / Hazard Specification
Chemical Formula C16H14O4
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]

| Signal Word / Pictogram | Warning / GHS07 (Exclamation Mark)[2] |

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, laboratory personnel must utilize PPE that is specifically selected based on a rigorous workplace hazard assessment[3]. The following matrix outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Self-Validation
Ocular Protection ANSI Z87.1 Chemical Splash GogglesRationale: Safety glasses lack a facial seal, allowing airborne biphenyl dust to bypass the lenses. Goggles prevent particulate intrusion.Validation: Ensure the rubber seal sits flush against the skin without gaps.
Dermal (Hands) 100% Nitrile Gloves (≥4 mil thickness)Rationale: Nitrile provides a robust physical barrier against solid organic acids and prevents lipophilic transfer.Validation: Perform a "stretch test" or trap air to check for micro-tears before donning.
Dermal (Body) Fully buttoned Lab Coat (Cotton or FR)Rationale: Prevents particulate accumulation on street clothing, mitigating secondary exposure outside the lab.Validation: Ensure cuffs are tucked under the nitrile gloves.
Respiratory N95 Respirator (Conditional)Rationale: Required only if handling occurs outside a fume hood to filter fine dust[4]. Primary handling must utilize engineering controls[5].

Safe Handling Workflow

The following logic diagram maps the self-validating operational workflow, ensuring that exposure controls are verified before any chemical manipulation occurs.

G Start 1. Pre-Operation Hazard Assessment PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE EngControl 3. Verify Engineering Controls (Fume Hood Face Velocity) PPE->EngControl Handling 4. Chemical Handling (Anti-static Weighing) EngControl->Handling SpillCheck Spill Detected? Handling->SpillCheck Containment 5a. Spill Containment (Wet-Wipe Method) SpillCheck->Containment Yes Disposal 5b. Waste Segregation (Solid Organic Waste) SpillCheck->Disposal No Containment->Disposal Decon 6. Decontamination & Doffing Disposal->Decon

Operational workflow for the safe handling and exposure control of 3-(4-Ethoxycarbonylphenyl)benzoic acid.

Experimental Protocol: Weighing & Transfer

According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must serve as the primary line of defense against chemical hazards[5]. This protocol ensures a secure chain of custody from the storage desiccator to the reaction vessel.

Step 1: Environmental Control Validation

  • Action: Activate the chemical fume hood.

  • Self-Validation: Do not rely solely on digital monitors. Tape a small strip of a Kimwipe to the bottom of the sash. If the strip pulls steadily inward, negative pressure is confirmed.

Step 2: Static Mitigation (Critical Step)

  • Causality: Dry organic powders with aromatic rings are highly susceptible to triboelectric charging (static buildup) when scooped. This causes the powder to "jump," creating an immediate inhalation hazard and ruining mass accuracy.

  • Action: Discharge the weighing boat using an anti-static gun (e.g., Zerostat) and utilize a grounded, stainless-steel spatula.

Step 3: Transfer Process

  • Action: Open the chemical container only when it is at least 6 inches behind the fume hood sash. Transfer the required mass slowly to prevent dust plumes.

  • Action: Cap the source bottle immediately after the desired mass is obtained.

Step 4: In-Hood Solubilization

  • Action: If preparing a stock solution, add your solvent (e.g., DMSO, DMF, or THF) directly to the weighing vessel inside the fume hood.

  • Self-Validation: Visually confirm complete dissolution. Do not remove the vessel from the hood until the liquid is entirely clear, ensuring no dry powder remains to become airborne in the general lab space.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases can occur. Do not use standard sweeping techniques, as they will exacerbate the hazard.

Spill Containment Protocol:

  • Isolate: Alert nearby personnel. If the spill occurs outside the fume hood, immediately don an N95 respirator[4].

  • Suppress (No Dry Sweeping): Dry sweeping will aerosolize the biphenyl acid. Instead, utilize the "Wet-Wipe Method."

  • Wipe: Lightly dampen a disposable absorbent pad with a compatible mild solvent (e.g., ethanol or isopropanol) and gently wipe the powder from the outside edges inward to prevent spreading.

  • Decontaminate: Wash the affected surface with a dilute soap solution to neutralize and remove any residual acidic micro-layer.

Waste Disposal Plan:

  • Categorization: 3-(4-Ethoxycarbonylphenyl)benzoic acid contains no halogens. It must be strictly classified as Non-Halogenated Solid Organic Waste [6].

  • Packaging: Place all contaminated wipes, empty reagent vials, and disposable PPE into a clearly labeled, sealable hazardous waste bag or bucket.

  • Execution: Never flush organic acids down the sink. Transfer the sealed container to your facility's environmental health and safety (EHS) team for incineration by a certified waste contractor[6].

References

1.[2] Title: 2169198-33-6 | 3-(Ethoxycarbonyl)-4-methylbenzoic acid. Source: ChemScene. URL: 2.[1] Title: 4-Biphenylcarboxylic acid. Source: Chem-Impex. URL: 3.[5] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Source: National Academies of Sciences, Engineering, and Medicine. URL: 4.[3] Title: Personal Protective Equipment Subpart I 29 CFR 1910.132. Source: Occupational Safety and Health Administration (OSHA). URL: 5.[6] Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Source: Google Books. URL: 6.[4] Title: About Personal Protective Equipment. Source: Centers for Disease Control and Prevention (CDC). URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.